4-Bromo-2-methyl-1-nitrobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methyl-1-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHAIHXVVJMZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871184 | |
| Record name | 4-Bromo-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-70-4, 52414-98-9 | |
| Record name | 2-Bromo-5-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 4-bromo-2-methyl-1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052414989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-bromo-2-methyl-1-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2-methyl-1-nitrobenzene IUPAC name and synonyms
An In-depth Technical Guide to 4-Bromo-2-methyl-1-nitrobenzene
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Synonyms
The nomenclature and various identifiers for this compound are crucial for accurate documentation and research. The preferred IUPAC name for this compound is This compound .[1][2] It is also commonly known by its synonym, 5-Bromo-2-nitrotoluene .[3]
A list of its primary identifiers is provided in the table below.
| Identifier Type | Value |
| IUPAC Name | This compound |
| Synonym | 5-Bromo-2-nitrotoluene[3] |
| CAS Number | 52414-98-9[3][4] |
| Molecular Formula | C7H6BrNO2[1][3][4] |
| SMILES | CC1=CC(Br)=CC=C1N(=O)=O |
| InChIKey | PAHAIHXVVJMZKU-UHFFFAOYSA-N[4] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following table for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 216.032 g/mol | [4] |
| Appearance | Yellow solid | [3] |
| Melting Point | 57-65 °C | [3] |
| Boiling Point | 267.05 °C (540.2 K) | [4] |
| Boiling Point (Reduced Pressure) | 143.05 °C (416.2 K) at 0.013 bar | [4] |
| Storage Temperature | 0-8°C | [3] |
Applications in Research and Development
This compound is a versatile aromatic compound that serves as a crucial intermediate in various synthetic applications.[3] Its utility spans several key areas of chemical research:
-
Synthetic Chemistry : It is an important building block in the synthesis of pharmaceuticals and agrochemicals, enabling the construction of more complex molecular architectures.[3]
-
Material Science : This compound is utilized in the development of specialty polymers and materials where enhanced thermal stability and chemical resistance are desired.[3]
-
Environmental Studies : Researchers use this compound in studies focused on the degradation of nitroaromatic compounds, which contributes to a better understanding of pollution and the development of remediation strategies.[3]
-
Oncology and Neurodegenerative Disease Research : The related compound, 5-Bromo-2-nitrotoluene, is used in the synthesis of biphenylamide derivatives that act as Hsp90 C-terminal inhibitors for potential cancer and neurodegenerative disease treatments.[2]
Experimental Protocol: Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound from 4-bromo-2-methylaniline (B145978).[2]
Materials and Reagents:
-
4-bromo-2-methylaniline
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Hydrogen peroxide (H2O2, 30% solution)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (B86663) (MgSO4)
-
Water
Procedure:
-
At 0°C, dissolve hydrogen peroxide (3.95 mL, ~64.5 mmol) in dichloromethane (320 mL).
-
To this cooled solution, add trifluoroacetic anhydride (10.93 mL, 77 mmol) and stir the mixture for 5 minutes at 0°C.
-
Remove the ice bath and fit the reaction flask with a reflux condenser.
-
Slowly add a solution of 4-bromo-2-methylaniline (3 g, 16.12 mmol) in dichloromethane (6.4 mL) dropwise over approximately 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
After cooling, wash the reaction mixture sequentially with 30 mL of water and 30 mL of saturated NaHCO3 solution.
-
Dry the organic layer with MgSO4 and concentrate it in a vacuum.
-
Purify the crude product by flash column chromatography to yield the final product.
Visualizations
The following diagrams illustrate key aspects of this compound.
Caption: A workflow diagram illustrating the synthesis of this compound.
Caption: Logical relationships of this compound in various applications.
References
An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-2-methyl-1-nitrobenzene
This guide provides a detailed overview of the melting and boiling points of 4-Bromo-2-methyl-1-nitrobenzene, a versatile aromatic compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Data
The melting and boiling points of this compound have been reported with slight variations across different sources. These values are summarized in the table below for easy comparison.
| Property | Value | Source |
| Melting Point | 53-55 °C | ChemicalBook[1], Chemsrc.com[2] |
| 57-65 °C | Chem-Impex[3] | |
| Boiling Point | 265 °C | ChemicalBook[1] |
| 265.4 ± 20.0 °C (at 760 mmHg) | Chemsrc.com[2] | |
| 267.05 °C (540.2 K) | NIST Chemistry WebBook[4] | |
| Reduced Pressure Boiling Point | 143.05 °C (416.2 K) at 0.013 bar | NIST Chemistry WebBook[4] |
Experimental Protocols
Detailed experimental procedures for the determination of melting and boiling points for this compound are not explicitly detailed in the cited literature. However, standard laboratory methodologies would be employed.
Melting Point Determination (Capillary Method):
A small, powdered sample of this compound would be packed into a capillary tube. The tube is then placed in a melting point apparatus and heated gradually. The temperature range at which the substance transitions from a solid to a liquid is observed and recorded as the melting point.
Boiling Point Determination (Distillation Method):
The boiling point is determined by simple distillation. The compound is heated in a distillation flask equipped with a condenser and a thermometer. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point at the given atmospheric pressure. For reduced pressure boiling points, a vacuum is applied to the system.
Logical Workflow for Data Compilation
The following diagram illustrates the process of gathering and presenting the physicochemical data for this guide.
Caption: Workflow for Physicochemical Data Acquisition and Reporting.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2-methyl-1-nitrobenzene
This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-methyl-1-nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields, offering a detailed examination of its spectral features. The guide includes predicted spectral data based on established principles of NMR spectroscopy and data from analogous compounds, detailed experimental protocols for data acquisition, and visualizations to illustrate molecular structure and analytical workflows.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are derived from the analysis of substituent effects on the benzene (B151609) ring and comparison with structurally similar molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the methyl group protons. The electron-withdrawing nitro group and the bromine atom, along with the electron-donating methyl group, influence the chemical shifts of the aromatic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | d | ~2.0 (⁴J) |
| H-5 | 7.4 - 7.6 | dd | ~8.0 (³J), ~2.0 (⁴J) |
| H-6 | 7.2 - 7.4 | d | ~8.0 (³J) |
| -CH₃ | 2.4 - 2.6 | s | - |
Table 1: Predicted ¹H NMR spectral data for this compound.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in this compound. The chemical shifts are influenced by the nature of the directly attached and neighboring substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NO₂) | 148 - 152 |
| C-2 (-CH₃) | 135 - 139 |
| C-3 | 130 - 134 |
| C-4 (-Br) | 120 - 124 |
| C-5 | 133 - 137 |
| C-6 | 125 - 129 |
| -CH₃ | 18 - 22 |
Table 2: Predicted ¹³C NMR spectral data for this compound.
Experimental Protocols
The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
NMR Spectrometer Setup and Data Acquisition
¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Approximately 12-15 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
¹³C NMR Spectroscopy
-
Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency) is suitable.
-
Locking and Shimming: Similar to ¹H NMR, lock and shim the spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: Approximately 200-220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 128-1024 or more, owing to the low natural abundance of ¹³C.
-
-
Processing: Perform Fourier transformation, phase correction, and baseline correction.
Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular structure and the logical workflow for the NMR analysis of this compound.
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-2-methyl-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Bromo-2-methyl-1-nitrobenzene (CAS No: 52414-98-9), a versatile aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Due to its chemical properties and classification, stringent adherence to safety protocols is imperative to mitigate potential risks to personnel and the environment.
Chemical and Physical Properties
This compound is a solid at room temperature. Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | NIST |
| Molecular Weight | 216.03 g/mol | NIST |
| Appearance | Yellow solid | Chem-Impex |
| Melting Point | 57-65 °C | Chem-Impex |
| Boiling Point | 267 °C (decomposes) | NIST |
| Solubility | Insoluble in water | Inferred from properties |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classifications are summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Toxicological Information
| Compound | Route | Species | Value |
| 4-Nitrotoluene | Oral | Rat | LD50: 1960 mg/kg |
| 4-Nitrotoluene | Inhalation | Rat | LC50: > 975 mg/m³ |
| 4-Nitrotoluene | Dermal | Rat | LD50: > 16,000 mg/kg |
| 4-Bromotoluene | Oral | Rat | LD50: 1540 mg/kg |
| 4-Bromotoluene | Oral | Mouse | LD50: 1860 mg/kg |
This data is for structurally similar compounds and should be used for estimation purposes only.
Experimental Protocols and Safe Handling
Adherence to strict safety protocols is crucial when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
| Body Part | Recommended Protection | Specifications |
| Eyes & Face | Chemical splash goggles and face shield | Goggles should be worn to protect against splashes. A face shield provides an additional layer of protection. |
| Hands | Nitrile or neoprene gloves (double gloving recommended) | Inspect gloves before use and change immediately upon contamination. |
| Body | Chemical-resistant laboratory coat | Should be worn fully buttoned to protect the skin. |
| Feet | Closed-toed, chemical-resistant shoes | Must cover the entire foot. |
| Respiratory | Use in a certified chemical fume hood | If engineering controls are insufficient, a respirator may be required, which necessitates a formal respiratory protection program. |
General Handling Procedures
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood.
-
Weighing: When weighing the solid compound, do so in a closed container within the fume hood to prevent the dispersal of dust.
-
Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to avoid direct contact.
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2]
-
Housekeeping: Maintain a clean and uncluttered work area. Decontaminate all surfaces and equipment after use.
Example Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline for a common reaction type where this compound could be used as a substrate. The reactivity of the bromine atom is enhanced by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack.[3]
Materials:
-
This compound
-
Nucleophile (e.g., an amine or alkoxide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add the anhydrous polar aprotic solvent (5-10 mL per mmol of substrate).
-
Reagent Addition: To this solution, add the nucleophile (1.1-1.5 eq) followed by the base (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C). Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for a nucleophilic aromatic substitution.
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation and contact with the skin and eyes.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleaning Up: Carefully sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.
Biological Effects and Metabolism
While specific signaling pathways for this compound have not been elucidated, the metabolism of nitroaromatic compounds is generally understood to proceed via nitroreduction.[5] This process can lead to the formation of reactive intermediates that may exert toxic effects.
The primary metabolic pathway involves the reduction of the nitro group to a nitroso group, then to a hydroxylamine (B1172632), and finally to an amine. This can be catalyzed by various enzymes, including bacterial nitroreductases and mammalian enzymes like cytochrome P450 reductases.[6] The hydroxylamine intermediate is often implicated in the toxic effects of nitroaromatic compounds, as it can be further activated to form DNA adducts.[7]
Caption: General metabolic pathway of nitroaromatic compounds.
Disposal Considerations
Dispose of waste in accordance with local, regional, and national regulations. Waste material is considered hazardous. Contaminated packaging should be treated as hazardous waste.
Conclusion
This compound is a valuable synthetic intermediate that requires careful handling due to its hazardous properties. Researchers, scientists, and drug development professionals must employ stringent safety measures, including the use of appropriate personal protective equipment and engineering controls, to minimize the risk of exposure. A thorough understanding of its potential hazards and emergency procedures is essential for its safe use in a laboratory setting.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. echemi.com [echemi.com]
- 3. organic chemistry - Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The genotoxicity of substituted nitrobenzenes and the quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromo-2-methyl-1-nitrobenzene molecular weight and formula
This document provides a concise technical overview of 4-Bromo-2-methyl-1-nitrobenzene, a versatile aromatic compound. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This guide details the compound's fundamental properties and outlines a common synthetic protocol.
Core Properties
This compound is a key intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes.[1] Its chemical structure, featuring bromine, methyl, and nitro functional groups, allows for diverse chemical modifications, making it a valuable building block for more complex molecules.[1]
Below is a summary of its key molecular data:
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂[1][2][3] |
| Molecular Weight | 216.03 g/mol [1][3] |
| Alternate Name | 5-Bromo-2-nitrotoluene[1] |
| CAS Number | 52414-98-9[2][3] |
| Appearance | Yellow solid[1] |
| Melting Point | 57-65 ºC[1] |
Synthetic Protocol
The following section details a common laboratory procedure for the synthesis of this compound starting from 4-bromo-2-methylaniline (B145978).[4]
Materials:
-
4-bromo-2-methylaniline
-
Hydrogen peroxide (H₂O₂)
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Water
Procedure:
-
Preparation of the Oxidizing Solution: At 0°C, dissolve hydrogen peroxide (3.95 mL, ~64.5 mmol) in dichloromethane (320 mL). To this cooled solution, add trifluoroacetic anhydride (10.93 mL, 77 mmol) and stir the mixture for 5 minutes at this temperature.[4]
-
Addition of Starting Material: Remove the ice bath and fit the reaction vessel with a reflux condenser. Slowly add a solution of 4-bromo-2-methylaniline (3 g, 16.12 mmol) in dichloromethane (6.4 mL) dropwise over approximately 30 minutes.[4]
-
Reaction: Heat the resulting mixture to reflux for 1 hour.[4]
-
Work-up: After cooling, wash the reaction mixture sequentially with 30 mL of water and 30 mL of saturated NaHCO₃ solution.[4]
-
Isolation and Purification: Dry the organic layer with MgSO₄ and concentrate it under vacuum. Purify the crude product using flash column chromatography to yield the final product, this compound.[4]
The following diagram illustrates the key stages of this synthetic workflow.
Applications in Research
Beyond its role as a synthetic intermediate, this compound is utilized in several research areas:
-
Material Science: It is employed in the development of specialty polymers and materials to enhance properties like thermal stability and chemical resistance.[1]
-
Environmental Studies: The compound is used in studies focused on the degradation of nitroaromatic compounds, aiding research into pollution and environmental remediation strategies.[1]
References
An In-depth Technical Guide to 4-Bromo-2-methyl-1-nitrobenzene for Researchers and Drug Development Professionals
Introduction
4-Bromo-2-methyl-1-nitrobenzene is a key aromatic intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its trifunctionalized structure, featuring bromo, methyl, and nitro groups, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, detailed synthetic protocols, and its application in multi-step organic synthesis, tailored for researchers, scientists, and professionals in drug development.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of commercial suppliers. The compound is typically supplied as a yellow solid with a purity of 97% or higher.
Quantitative Data Summary
For ease of comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 52414-98-9 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1][2] |
| Molecular Weight | 216.03 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 57-65 °C | [1] |
| Purity | ≥ 97% (HPLC) or 99.0% | [1][3] |
| Storage Conditions | 0-8°C | [1] |
Table 1: Physicochemical Properties of this compound
A list of prominent commercial suppliers for this compound includes:
-
Chem-Impex[1]
-
Matrix Fine Chemicals[2]
-
Shanghai Aladdin Biochemical Technology Co., LTD.[3]
-
BLD Pharm[4]
-
AMK BioTech[5]
-
Career Henan Chemical Co.[6]
-
Henan Fengda Chemical Co., Ltd.[6]
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step pathway starting from readily available o-toluidine (B26562). The overall synthetic workflow involves the protection of the amino group, followed by bromination, deprotection, and finally, oxidation of the amino group to a nitro group.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic pathway of this compound from o-toluidine.
Step-by-Step Experimental Protocols
Step 1 & 2: Synthesis of N-(4-bromo-2-methylphenyl)acetamide from o-Toluidine
A detailed procedure for the acetylation of a toluidine derivative followed by bromination is described in Organic Syntheses.[7]
-
Acetylation: Reflux 2 moles of o-toluidine with glacial acetic acid for two hours.
-
Bromination: Cool the reaction mixture to 45°C. Slowly add 2.03 moles of bromine while maintaining the temperature between 50-55°C.
-
Work-up: Pour the reaction mixture into water and collect the precipitated solid by filtration. Wash the solid with a dilute sodium bisulfite solution and then with water. Dry the crude product.
Step 3: Synthesis of 2-Methyl-4-bromoaniline (Hydrolysis)
The hydrolysis of the acetamide (B32628) is detailed in a patent for the production of 4-bromo-2-methylaniline (B145978).[8]
-
Add N-(4-bromo-2-methylphenyl)acetamide to a beaker with concentrated hydrochloric acid and dioxane.
-
Reflux the mixture for 1.5 to 2.5 hours.
-
After cooling, neutralize the reaction solution with aqueous ammonia (B1221849) to a pH of 8-10.
-
Separate the organic phase, wash it twice with water, and dry it over anhydrous magnesium sulfate (B86663).
-
The product can be further purified by distillation.
Step 4: Synthesis of this compound from 2-Methyl-4-bromoaniline
This protocol is adapted from a procedure found on ChemicalBook.[6]
-
Dissolve hydrogen peroxide (3.95 mL, ~64.5 mmol) in dichloromethane (B109758) (DCM, 320 mL) and cool to 0°C in an ice bath.
-
Slowly add trifluoroacetic anhydride (TFAA, 10.93 mL, 77 mmol) to the cooled solution and stir for 5 minutes at this temperature.
-
Remove the ice bath and fit the flask with a reflux condenser.
-
Slowly add a solution of 2-methyl-4-bromoaniline (3 g, 16.12 mmol) in DCM (6.4 mL) dropwise over approximately 30 minutes.
-
Heat the reaction mixture to reflux for 1 hour.
-
After cooling, wash the reaction mixture sequentially with 30 mL of water and 30 mL of a saturated sodium bicarbonate solution.
-
Dry the organic layer with magnesium sulfate and concentrate under vacuum.
-
Purify the crude product by flash column chromatography to yield this compound (2.57 g, 74% yield).
Application in the Synthesis of Agrochemicals
This compound serves as a crucial intermediate in the synthesis of pyrethroid insecticides.[9] For instance, it is a precursor to the acid moiety of deltamethrin, 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid.[10]
Illustrative Synthetic Workflow
The following diagram illustrates the initial steps in the conversion of this compound towards a key pyrethroid intermediate.
Caption: Synthetic utility of this compound in agrochemical synthesis.
This guide provides a foundational understanding of this compound for its effective utilization in research and development. The detailed protocols and synthetic workflows offer practical insights for chemists and drug development professionals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-BROMO-1-METHYL-2-NITROBENZENE | CAS 60956-26-5 [matrix-fine-chemicals.com]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. 52414-98-9|this compound|BLD Pharm [bldpharm.com]
- 5. chinachemnet.com [chinachemnet.com]
- 6. This compound | 52414-98-9 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 9. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 4-bromo-2-methylaniline from 4-Bromo-2-methyl-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-bromo-2-methylaniline (B145978) from 4-bromo-2-methyl-1-nitrobenzene. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. Two robust and high-yielding methods are presented: the reduction of the nitro group using stannous chloride dihydrate in ethanol (B145695) and catalytic hydrogenation over palladium on carbon. These methods are selected for their high chemoselectivity, preserving the aryl bromide functionality. This document includes detailed experimental procedures, tabulated quantitative data, and a visual representation of the synthetic workflow.
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. The target molecule, 4-bromo-2-methylaniline, is a valuable building block in the pharmaceutical and agrochemical industries. The primary challenge in the synthesis of this compound from this compound is the selective reduction of the nitro group without affecting the sensitive carbon-bromine bond. The protocols outlined herein are chosen for their efficiency and selectivity in achieving this transformation.
Physicochemical and Spectroscopic Data of 4-bromo-2-methylaniline
A summary of the key physical and spectroscopic data for the final product, 4-bromo-2-methylaniline, is provided below for easy reference and characterization.
| Property | Value |
| CAS Number | 583-75-5 |
| Molecular Formula | C₇H₈BrN |
| Molecular Weight | 186.05 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | 57-59 °C |
| Boiling Point | 240 °C |
| ¹H NMR (CDCl₃) | δ 7.20 (d, 1H), 6.95 (dd, 1H), 6.60 (d, 1H), 3.70 (s, 2H), 2.15 (s, 3H) ppm |
| ¹³C NMR (CDCl₃) | δ 143.2, 132.5, 129.8, 122.1, 118.9, 110.5, 17.0 ppm |
| IR (KBr, cm⁻¹) | 3420, 3330 (N-H), 1620, 1500 (aromatic C=C) |
| Mass Spectrum (EI) | m/z 185/187 (M⁺), 106, 77 |
Experimental Protocols
Two reliable methods for the synthesis of 4-bromo-2-methylaniline are detailed below.
Protocol 1: Reduction with Stannous Chloride Dihydrate
This protocol utilizes the well-established Stannous chloride (SnCl₂) reduction method, which is known for its high chemoselectivity for nitro groups in the presence of aryl halides.[1]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Sodium hydroxide (B78521) (NaOH), 5 M aqueous solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add absolute ethanol to the flask to a concentration of approximately 0.2 M.
-
Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of a 5 M aqueous solution of sodium hydroxide until the pH is basic (pH > 10). A thick white precipitate of tin salts will form.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure 4-bromo-2-methylaniline.
Expected Yield: >90%
Protocol 2: Catalytic Hydrogenation with Palladium on Carbon
This method employs catalytic hydrogenation, a clean and efficient technique for nitro group reduction.[2][3]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Vacuum line for inerting
Procedure:
-
In a round-bottom flask or a specialized hydrogenation vessel, add this compound (1.0 eq).
-
Add a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst to the mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the vessel and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the celite with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, keeping it wet with solvent during filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
Expected Yield: >95%
Data Presentation
| Parameter | Protocol 1: SnCl₂ Reduction | Protocol 2: Catalytic Hydrogenation |
| Reducing Agent | SnCl₂·2H₂O | H₂ with 10% Pd/C catalyst |
| Solvent | Ethanol | Ethanol or Ethyl Acetate |
| Temperature | Reflux (~78 °C) | Room Temperature |
| Reaction Time | 2-4 hours | 2-6 hours |
| Work-up | Basic aqueous work-up | Filtration of catalyst |
| Purity (crude) | Good to excellent | Excellent |
| Expected Yield | >90% | >95% |
| Selectivity | High | High |
Workflow and Logic Diagrams
Caption: Synthetic workflow for the preparation of 4-bromo-2-methylaniline.
Caption: Generalized mechanism for the reduction of a nitro group to an amine.
References
Application Notes and Protocols for the Reduction of 4-Bromo-2-methyl-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reduction of the nitro group in 4-bromo-2-methyl-1-nitrobenzene to synthesize 4-bromo-2-methylaniline. This transformation is a crucial step in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] The protocols outlined below are based on established methods for nitro group reduction, offering guidance on reagent selection, reaction conditions, and product purification.
Introduction
This compound is a versatile aromatic compound used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] The reduction of its nitro group to an amine is a key transformation that opens up a wide range of subsequent chemical modifications. The resulting product, 4-bromo-2-methylaniline, is a valuable building block in organic synthesis.[1] The choice of reducing agent is critical to ensure high yield and selectivity, particularly to avoid dehalogenation of the aromatic ring.
Methods for Nitro Group Reduction
Several methods are available for the reduction of aromatic nitro groups. The most common and effective methods include catalytic hydrogenation and metal-mediated reductions in acidic or neutral conditions.[3][4]
-
Catalytic Hydrogenation: This method employs a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, with hydrogen gas.[3] Catalytic hydrogenation is often a clean and efficient method.[5] However, with substrates containing halides, care must be taken to avoid dehalogenation, especially with Pd/C.[3] Raney Nickel is often a preferred catalyst in such cases.[3]
-
Metal-Mediated Reduction: This approach utilizes metals like iron (Fe), zinc (Zn), or tin (II) chloride (SnCl₂) in the presence of an acid.[3][4] These methods are generally robust and tolerant of various functional groups. Iron in acidic medium is a classic and cost-effective method for this transformation.[3]
Data Presentation: Comparison of Reduction Methods
The following table summarizes various methods for the reduction of nitroarenes, providing a comparative overview to aid in method selection for the reduction of this compound.
| Reducing Agent/System | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time (h) | Key Advantages | Potential Drawbacks |
| H₂/Raney® Nickel | Ethanol (B145695), Methanol (B129727) | 25 - 60 | 2 - 8 | High efficiency, clean reaction, lower tendency for dehalogenation compared to Pd/C.[3][6] | Requires specialized hydrogenation apparatus, catalyst can be pyrophoric. |
| Iron (Fe)/HCl or Acetic Acid | Ethanol/Water, Acetic Acid | 80 - 100 (Reflux) | 1 - 4 | Cost-effective, tolerant of many functional groups.[3][6] | Requires filtration of iron salts, acidic conditions might not be suitable for all substrates. |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol, Ethyl acetate (B1210297) | 25 - 78 (Reflux) | 1 - 3 | Mild conditions, good for substrates with other reducible groups.[6] | Stoichiometric amounts of tin salts are produced as waste. |
| Zinc (Zn)/Acetic Acid | Acetic Acid | 25 - 60 | 2 - 6 | Mild conditions, selective for nitro group reduction.[3] | Can sometimes lead to the formation of byproducts. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol details the reduction of the nitro group in this compound using hydrogen gas and a Raney® Nickel catalyst. This method is often favored for its high efficiency and clean reaction profile, with a reduced risk of dehalogenation.[3][6]
Materials:
-
This compound
-
Raney® Nickel (as a slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite® or another filtration aid
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a suitable hydrogenation vessel, add this compound (1.0 eq).
-
Add methanol or ethanol as the solvent (typically 10-20 mL per gram of substrate).
-
Carefully add Raney® Nickel (5-10% by weight of the substrate) to the reaction mixture.
-
Seal the hydrogenation vessel and purge with an inert gas like nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 60 °C) until the reaction is complete. Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-2-methylaniline.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction with Iron in Acidic Medium
This protocol describes the reduction of this compound using iron powder in the presence of a catalytic amount of acid. This is a classic, robust, and cost-effective method.[3]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
-
Celite® or another filtration aid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and iron powder (3-5 eq).
-
Add a mixture of ethanol and water (e.g., 5:1 v/v) to create a suspension.
-
To this suspension, add a catalytic amount of concentrated hydrochloric acid or a larger volume of glacial acetic acid.
-
Heat the reaction mixture to reflux (80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic (pH > 8).
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-methylaniline.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Catalytic Hydrogenation using Raney® Nickel
Caption: Workflow for the catalytic hydrogenation of this compound.
Chemical Transformation
Caption: General reduction of this compound to 4-Bromo-2-methylaniline.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 4-Bromo-2-methyl-1-nitrobenzene
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 4-Bromo-2-methyl-1-nitrobenzene to produce 4-Bromo-2-methylaniline, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The primary challenge in this transformation is the chemoselective reduction of the nitro group in the presence of a bromine substituent, which is susceptible to hydrodebromination. This guide outlines protocols using common heterogeneous catalysts such as Raney® Nickel and Palladium on Carbon (Pd/C), with a focus on maximizing yield and selectivity while ensuring operational safety.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to valuable aniline (B41778) derivatives. 4-Bromo-2-methylaniline, derived from the hydrogenation of this compound, is an important building block in the pharmaceutical and agrochemical industries.[1] The selection of an appropriate catalyst and reaction conditions is critical to prevent the undesired side reaction of dehalogenation, which is a common issue with highly active hydrogenation catalysts like Pd/C.[2] Raney® Nickel is often a preferred catalyst for such substrates as it can offer higher selectivity.[2] This document presents a comparative overview of different catalytic systems and detailed protocols for this specific transformation.
Catalyst Selection and Reaction Conditions
The choice of catalyst is paramount for the successful selective hydrogenation of halogenated nitroaromatics.
-
Raney® Nickel: This catalyst is frequently the top choice for reducing nitro groups in molecules containing halogen substituents due to its lower propensity to cause dehalogenation compared to palladium-based catalysts.[2] It is typically used as a slurry in water or ethanol (B145695).[3][4]
-
Palladium on Carbon (Pd/C): While highly efficient for nitro group reduction, Pd/C is also very active in catalyzing hydrodehalogenation.[2] Its use requires careful control of reaction conditions or the use of catalyst poisons (e.g., diphenylsulfide) to enhance selectivity, though this can also reduce the reaction rate.
-
Novel Catalysts: Research has shown that novel catalysts, such as those based on iron oxides (e.g., Fe/Fe₂O₃@N-doped porous carbon), can exhibit excellent activity and selectivity in the transfer hydrogenation of bromonitrobenzene using hydrazine (B178648) hydrate (B1144303) as a hydrogen source.[5]
Common solvents for this reaction include alcohols like methanol (B129727) and ethanol, which readily dissolve the starting material and are compatible with the catalysts and hydrogen gas. Reactions are typically performed at room temperature and pressures ranging from atmospheric (hydrogen balloon) to slightly elevated pressures in a dedicated hydrogenation apparatus.
Quantitative Data Presentation
The following table summarizes representative data for the catalytic hydrogenation of bromo-substituted nitroarenes, providing a comparative overview of different catalytic systems.
| Catalyst System | Substrate | Hydrogen Source | Solvent | Temp. (°C) | Time | Conversion (%) | Selectivity (%) to Bromoaniline | Reference |
| Raney® Nickel | 4-Bromo-2,3-dimethyl-6-nitrophenol | H₂ (balloon) | Methanol | RT | - | >95 | High (Debromination avoided) | Benchchem[2] |
| 10% Pd/C | 1-bromo-4-(tert-butyl)-2-nitrobenzene | N₂H₄·H₂O | Methanol | 80 | 5 min | >99 | >95 | PMC[4] |
| Fe/Fe₂O₃@N⁵PC-700-1 | 1-Bromo-4-nitrobenzene | N₂H₄·H₂O | Ethanol | 80 | 10 min | 100 | >99 | ResearchGate[5] |
Note: Data for the specific substrate this compound with traditional catalysts is limited in publicly available literature. The data presented for analogous compounds demonstrates the feasibility and expected outcomes of the protocols.
Experimental Protocols
Safety Precautions:
-
Catalytic hydrogenation should always be conducted in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of ignition sources.
-
Raney® Nickel and Pd/C catalysts, especially after use (charged with hydrogen), are pyrophoric and can ignite spontaneously upon exposure to air, particularly when dry.[2][6] Never allow the catalyst to dry completely. Always keep it wet with water or the reaction solvent.[3][6]
-
Handle used catalysts under an inert atmosphere (e.g., Nitrogen or Argon) during filtration.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[4]
-
Perform the reaction behind a blast shield.[2]
Protocol 1: Hydrogenation using Raney® Nickel
This protocol is recommended for achieving high selectivity and minimizing dehalogenation.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol (reagent grade)
-
Hydrogen (H₂) gas supply with regulator
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite® or other filter aid
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Vessel Preparation: Set up a two-neck round-bottom flask equipped with a magnetic stir bar and a septum on one neck.
-
Substrate Addition: To the flask, add this compound (1.0 eq). Dissolve it in a suitable amount of methanol or ethanol (e.g., 10-20 mL per gram of substrate).
-
Catalyst Addition: Under a stream of inert gas, carefully add the Raney® Nickel slurry (typically 5-10% by weight of the substrate). Use a pipette to remove the excess water from the slurry before adding the catalyst to the reaction mixture.
-
Hydrogenation Setup: Replace the septum with a gas inlet adapter connected to a hydrogen source via a three-way stopcock, which is also connected to a vacuum line and an inert gas line.
-
Inerting the System: Seal the vessel and purge the system by evacuating the flask and backfilling with inert gas. Repeat this cycle 3-5 times to remove all oxygen.
-
Introducing Hydrogen: Evacuate the flask one final time and then backfill with hydrogen gas from the balloon or hydrogenation apparatus. Repeat this vacuum/hydrogen cycle 3 times to ensure a pure hydrogen atmosphere.[7]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed.
-
Work-up: a. Once the reaction is complete, purge the flask with inert gas for several minutes to remove all hydrogen.[2] b. Caution: Under a continuous stream of inert gas, carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney® Nickel catalyst. The filter cake must be kept wet with solvent at all times to prevent ignition.[7] c. Immediately transfer the wet filter cake into a container with a large volume of water for safe quenching and disposal according to institutional guidelines. d. Wash the filter pad with additional solvent (methanol or ethanol). e. Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 4-Bromo-2-methylaniline can be purified by flash column chromatography or recrystallization if necessary.
Protocol 2: Transfer Hydrogenation using 10% Pd/C and Hydrazine Hydrate
This method avoids the use of hydrogen gas but requires careful handling of hydrazine, which is toxic and corrosive. It can be very fast and selective under the right conditions.[4]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Methanol (reagent grade)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Celite® or other filter aid
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol (e.g., 5 mL per mmol of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-15 mol%).
-
Hydrazine Addition: While stirring the suspension at room temperature, slowly add hydrazine monohydrate (5-10 eq) dropwise. An exothermic reaction may be observed; use an ice bath to maintain the temperature if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (typically around 60-80°C).
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is often very rapid, sometimes completing within minutes.[4]
-
Work-up: a. After completion, cool the reaction mixture to room temperature. b. Caution: Under an inert atmosphere, filter the mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Keep the filter cake wet. c. Immediately quench the used catalyst by transferring the wet filter cake to a large volume of water. d. Wash the filter pad with methanol. e. Combine the filtrate and washings and remove the solvent under reduced pressure. f. The crude product can be further purified by extraction and subsequent chromatography or recrystallization.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationship in catalyst selection for this synthesis.
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Catalyst selection logic for selective reduction.
References
- 1. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Bromo-2-methyl-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions involving 4-Bromo-2-methyl-1-nitrobenzene. This compound is a valuable building block in organic synthesis, particularly for the introduction of various functionalities onto an aromatic ring, which is a common strategy in the development of pharmaceuticals and other advanced materials.[1][2]
The presence of a strongly electron-withdrawing nitro group ortho and para to the bromine atom activates the aromatic ring for nucleophilic attack. This activation facilitates the displacement of the bromide leaving group by a variety of nucleophiles, including amines, alkoxides, and thiolates. The methyl group on the ring also influences the regioselectivity and reactivity of these transformations.
Reaction Principle: The SNAr Mechanism
Nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.[3][4][5] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and is significantly stabilized by the electron-withdrawing nitro group. In the second step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.
Caption: General mechanism of the SNAr reaction.
Data Presentation: Quantitative Analysis of SNAr Reactions
While specific quantitative data for the nucleophilic aromatic substitution of this compound is not extensively available in the reviewed literature, the following table summarizes representative data for closely related and structurally analogous halo-nitroaromatic compounds. This information provides a strong predictive framework for the expected reactivity and yields for the target substrate.
| Nucleophile | Substrate | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Sodium Methoxide (B1231860) | 4-Bromo-2-fluoro-1-nitrotoluene | Sodium Methoxide (2 eq.) | Methanol (B129727) | 3 | 60 | 100 |
| Piperidine (B6355638) | 4-Bromo-1-fluoro-2-nitrobenzene | Piperidine (3 eq.), K₂CO₃ (3 eq.) | DMSO | 2-12 | 100 | 99 |
| Aniline | 4-Bromo-1-fluoro-2-nitrobenzene | Aniline (3 eq.), Cs₂CO₃ (3 eq.) | DMF | 2-12 | 120 | High (unspecified) |
| Thiophenol | 4-Fluoronitrobenzene | Sodium Sulfide (1.1 eq.), then Zn/HCl | DMF / H₂O | 1 | 20 | 75 (for the thiol) |
Experimental Protocols
The following are detailed protocols for conducting nucleophilic aromatic substitution reactions on this compound with representative nucleophiles. These protocols are adapted from established procedures for analogous compounds.
Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)
This protocol outlines a general procedure for the synthesis of N-substituted 2-methyl-4-nitroanilines.
Materials:
-
This compound (1.0 eq.)
-
Piperidine (1.5 - 3.0 eq.)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (B1210297)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF or DMSO (5-10 mL per mmol of substrate).
-
Add the piperidine (1.5 - 3.0 eq.) to the solution, followed by the base (e.g., K₂CO₃, 2.0 - 3.0 eq.).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction by pouring the mixture into water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-methyl-4-nitrophenyl)piperidine.
Caption: Experimental workflow for amine substitution.
Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)
This protocol details the synthesis of 2-methyl-4-nitroanisole (B18480) derivatives.
Materials:
-
This compound (1.0 eq.)
-
Sodium Methoxide (1.1 - 2.0 eq.)
-
Anhydrous Methanol
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous methanol (10-20 mL per mmol of substrate).
-
Add sodium methoxide (1.1 - 2.0 eq.) to the solution. The sodium methoxide can be added as a solid or as a solution in methanol.
-
Stir the reaction mixture at a temperature between room temperature and 60 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography to yield 1-methoxy-2-methyl-4-nitrobenzene.
Caption: Experimental workflow for alkoxide substitution.
Structure-Reactivity Relationships
The reactivity of the substrate in SNAr reactions is governed by several factors. The logical relationship between these factors and the reaction outcome is crucial for designing synthetic routes.
Caption: Factors influencing SNAr reactivity.
Applications in Drug Development and Materials Science
The products derived from the nucleophilic aromatic substitution of this compound are valuable intermediates in several fields. In drug development, the resulting substituted anilines and ethers serve as precursors for the synthesis of complex heterocyclic scaffolds found in many bioactive molecules.[1] In materials science, these compounds can be used in the synthesis of dyes, polymers, and other functional materials where the nitro group can be further transformed into other functional groups.[1] The ability to introduce a wide range of nucleophiles onto the aromatic ring makes this reaction a versatile tool for creating diverse molecular architectures.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-methyl-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki coupling reactions utilizing 4-Bromo-2-methyl-1-nitrobenzene as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] this compound is a valuable reactant in these transformations due to the presence of the reactive carbon-bromine bond and the electron-withdrawing nitro group, which can influence the electronic properties of the resulting coupled products. The subsequent reduction of the nitro group to an amine provides a handle for further functionalization, making this substrate a versatile precursor in the synthesis of pharmaceuticals and other advanced materials.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an organoboron reagent is depicted below:
Caption: General reaction scheme for the Suzuki coupling of this compound.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling reaction with this compound is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature.
Catalyst: Palladium-based catalysts are almost exclusively used for Suzuki couplings.[3] For electron-deficient aryl bromides like this compound, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are often highly effective.
Base: A base is crucial for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle.[4] The choice of base can significantly impact the reaction yield and rate. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5]
Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if a biphasic system is used). Common solvents include toluene (B28343), dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often in combination with water.[6]
Temperature: The reaction temperature influences the rate of reaction. While some Suzuki couplings can proceed at room temperature, reactions involving less reactive aryl bromides may require heating to achieve a reasonable reaction rate and yield.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on data from analogous reactions with structurally similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 10 | 75-85 |
| 4 | 2-Naphthylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | THF/H₂O (3:1) | 80 | 18 | 88-98 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Degassing: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene and degassed water to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-methyl-4-phenyl-1-nitrobenzene.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
Application Notes and Protocols for Heck Coupling Reactions Involving 4-Bromo-2-methyl-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck coupling reaction of 4-Bromo-2-methyl-1-nitrobenzene. The methodologies outlined are intended to serve as a comprehensive guide for the synthesis of various vinyl-substituted nitroaromatic compounds, which are valuable intermediates in medicinal chemistry and materials science.
Application Notes
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] this compound is a versatile substrate for this reaction, offering a reactive C-Br bond for oxidative addition to the palladium catalyst. The presence of both a methyl and a nitro group on the aromatic ring influences the electronic properties and steric environment of the substrate, which can affect reaction kinetics and product yields.
The nitro group, being a strong electron-withdrawing group, generally enhances the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle. However, the ortho-methyl group introduces steric hindrance, which may necessitate the use of specific ligands to facilitate the coupling reaction. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to promote efficient catalysis with sterically demanding substrates.[2]
Commonly used palladium sources for the Heck reaction include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂).[1] The choice of base is also critical, with common options being organic bases like triethylamine (B128534) (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1] The reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.[3]
Key Considerations for this compound:
-
Catalyst and Ligand Selection: For this ortho-substituted substrate, catalyst systems known to be effective for sterically hindered aryl bromides should be considered. This includes palladium catalysts paired with bulky phosphine ligands (e.g., P(o-tol)₃, XPhos) or NHC ligands.
-
Reaction Temperature: Heck reactions often require heating to proceed at a reasonable rate.[3] The optimal temperature will depend on the specific catalyst system and substrates used.
-
Base: The choice of base can influence the reaction outcome. An appropriate base should be strong enough to promote the deprotonation step in the catalytic cycle but not so strong as to cause unwanted side reactions.
Data Presentation
The following tables summarize representative conditions for the Heck coupling of aryl bromides with styrene (B11656) and acrylates, providing a comparative overview for developing a protocol for this compound.
Table 1: Heck Coupling of Aryl Bromides with Styrene
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | >95 |
| Bromobenzene | Pd(OAc)₂ (2) | SPO (4) | K₂CO₃ (2) | DMF | 60 | 12 | 92 |
| 4-Bromotoluene | Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 92 |
| 4-Bromoanisole | Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 90 |
| 2-Bromotoluene | Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 65 |
Abbreviations: NHC: N-Heterocyclic Carbene, SPO: Secondary Phosphine Oxide, DMF: N,N-Dimethylformamide.[2]
Table 2: Heck Coupling of Aryl Bromides with Acrylates
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | n-Butyl Acrylate (B77674) | Pd/C (3) | - | (n-Bu)₃N (1.5) | [OMIm]BF₄ | 120 | 10 | 85 |
| Iodobenzene (B50100) | Methyl Acrylate | Supported Pd | - | Et₃N / Na₂CO₃ | NMP | 100 | - | High |
| 4-Iodoanisole | Methyl Acrylate | Pd/SiO₂ (2) | - | DIPEA | scCO₂/THF/MeOH | 150 | (flow) | - |
Abbreviations: [OMIm]BF₄: 1-Octyl-3-methylimidazolium tetrafluoroborate, NMP: N-Methyl-2-pyrrolidone, DIPEA: N,N-Diisopropylethylamine, scCO₂: supercritical Carbon Dioxide.[2][4][5]
Experimental Protocols
The following are generalized protocols for the Heck coupling of this compound with styrene and an acrylate ester. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Heck Reaction with Styrene
This protocol describes the synthesis of (E)-2-methyl-4-styryl-1-nitrobenzene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or a suitable N-heterocyclic carbene (NHC) ligand precursor
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (1-2 mol%) and the phosphine ligand or NHC precursor (2-4 mol%).[2]
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the catalyst and ligand.
-
Add this compound (1.0 equiv), styrene (1.2-1.5 equiv), and anhydrous potassium carbonate (2.0 equiv).[2]
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired stilbene (B7821643) derivative.
Protocol 2: Heck Reaction with an Acrylate Ester
This protocol is for the synthesis of an acrylate derivative of this compound.
Materials:
-
This compound
-
Acrylate ester (e.g., ethyl acrylate, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (Et₃N)
-
Toluene (B28343), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the acrylate ester (1.5 equiv), palladium(II) acetate (1-2 mol%), and triphenylphosphine (2-4 mol%).[2]
-
Add anhydrous toluene as the solvent, followed by triethylamine (1.5-2.0 equiv) as the base.[2]
-
Heat the reaction mixture to 100-110 °C with stirring.[2]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, filter the mixture to remove the triethylammonium (B8662869) bromide salt.
-
Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography to isolate the product.
Visualizations
The following diagrams illustrate the catalytic cycle of the Heck reaction and a general experimental workflow.
Caption: The catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Bromo-2-methyl-1-nitrobenzene in Agrochemical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
4-Bromo-2-methyl-1-nitrobenzene is a versatile aromatic chemical intermediate with significant applications in the development of a wide range of agrochemicals. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a nitro group on a benzene (B151609) ring, provides multiple reactive sites for the synthesis of complex and biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of insecticides, herbicides, and fungicides.
Key Synthetic Transformations and Intermediates
The primary utility of this compound in agrochemical synthesis stems from two key transformations: the reduction of the nitro group to an amine and the further functionalization of the resulting aniline (B41778) or the aromatic ring itself.
A crucial primary intermediate is 4-bromo-2-methylaniline (B145978) , formed via the reduction of this compound. This aniline is a cornerstone for building a diverse array of agrochemical scaffolds.
An isomeric form, 1-bromo-4-methyl-2-nitrobenzene , serves as a key precursor in the synthesis of certain pyrethroid insecticides.
Application in Insecticide Synthesis: Pyrethroids
An important application of a structural isomer of the topic compound, 1-bromo-4-methyl-2-nitrobenzene, is in the synthesis of the alcohol moiety of some pyrethroid insecticides. Pyrethroids are a major class of synthetic insecticides valued for their high efficacy and relatively low mammalian toxicity. The synthesis involves the conversion of 1-bromo-4-methyl-2-nitrobenzene to 4-methoxymethylbenzyl alcohol, which is then esterified with a suitable acid to form the final pyrethroid.
Experimental Protocol: Synthesis of a Pyrethroid Precursor
This protocol outlines the initial steps in the synthesis of a pyrethroid insecticide, starting from the nitration of p-bromotoluene to form 1-bromo-4-methyl-2-nitrobenzene.
Step 1: Nitration of p-Bromotoluene
-
Reaction: p-Bromotoluene is nitrated using a mixture of nitric acid and sulfuric acid to yield 1-bromo-4-methyl-2-nitrobenzene.
-
Procedure (based on Moodie, R. B., et al., 1976):
-
Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid while cooling in an ice bath.
-
Slowly add p-bromotoluene to the cooled nitrating mixture with constant stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC or GC).
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-bromo-4-methyl-2-nitrobenzene.
-
Purify the product by distillation or crystallization.
-
Subsequent Steps: The resulting 1-bromo-4-methyl-2-nitrobenzene is then converted to 4-methoxymethylbenzyl alcohol through a multi-step process, which can then be used in the synthesis of pyrethroids like metofluthrin.
Application in Herbicide Synthesis: Substituted Ureas
4-Bromo-2-methylaniline, derived from the reduction of this compound, is a key building block for substituted urea (B33335) herbicides. These herbicides are known to inhibit photosynthesis in target weeds.
Experimental Protocol: Synthesis of a Phenylurea Herbicide
Step 1: Reduction of this compound
-
Reaction: The nitro group of this compound is reduced to an amine using a reducing agent such as iron powder in the presence of an acid.
-
General Procedure:
-
In a round-bottom flask, suspend this compound and iron powder in a mixture of ethanol (B145695) and water.
-
Add a catalytic amount of hydrochloric acid or ammonium (B1175870) chloride to initiate the reaction.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through celite to remove the iron salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromo-2-methylaniline.
-
Step 2: Formation of a Substituted Phenylurea
-
Reaction: 4-Bromo-2-methylaniline is reacted with a suitable isocyanate to form the corresponding N-phenylurea.
-
General Procedure:
-
Dissolve 4-bromo-2-methylaniline in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).
-
Add an equimolar amount of the desired alkyl or aryl isocyanate dropwise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography to obtain the target urea derivative.
-
Quantitative Data: Herbicidal Activity
The herbicidal activity of synthesized urea derivatives can be evaluated through greenhouse trials against various weed species. Data should be collected on the percentage of growth inhibition at different concentrations.
| Compound ID | Target Weed | Application Rate (g/ha) | Growth Inhibition (%) |
| Urea Derivative 1 | Amaranthus retroflexus | 100 | 95 |
| Urea Derivative 1 | Echinochloa crus-galli | 100 | 85 |
| Urea Derivative 2 | Amaranthus retroflexus | 100 | 88 |
| Urea Derivative 2 | Echinochloa crus-galli | 100 | 78 |
Note: The data presented here is illustrative. Actual values would be determined experimentally.
Application in Fungicide Synthesis: Triazole Derivatives
The intermediate, 4-bromo-2-methylaniline, can also be utilized in the synthesis of triazole fungicides. Triazoles are a significant class of fungicides that inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Experimental Protocol: Synthesis of a Triazole Fungicide Precursor
The synthesis of triazole fungicides from 4-bromo-2-methylaniline often involves a multi-step sequence, starting with diazotization followed by coupling reactions to build the heterocyclic core.
Step 1: Diazotization of 4-Bromo-2-methylaniline
-
Reaction: 4-Bromo-2-methylaniline is converted to a diazonium salt using nitrous acid at low temperatures.
-
General Procedure:
-
Dissolve 4-bromo-2-methylaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, keeping the temperature below 5 °C.
-
The resulting diazonium salt solution is typically used immediately in the subsequent step without isolation.
-
Step 2: Azole Ring Formation
-
Reaction: The diazonium salt is reacted with a suitable precursor to form the 1,2,4-triazole (B32235) ring.
-
General Procedure:
-
In a separate flask, prepare a solution of the appropriate coupling partner for the triazole ring synthesis.
-
Slowly add the freshly prepared diazonium salt solution to the coupling partner solution at a controlled temperature.
-
The reaction conditions (pH, temperature, solvent) will vary depending on the specific triazole synthesis route.
-
After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization or chromatography.
-
Quantitative Data: Fungicidal Activity
The efficacy of the synthesized triazole derivatives can be tested in vitro against a panel of pathogenic fungi. The EC₅₀ values (the concentration that inhibits 50% of fungal growth) are determined.
| Compound ID | Fungal Species | EC₅₀ (µg/mL) |
| Triazole Derivative 1 | Fusarium graminearum | 5.2 |
| Triazole Derivative 1 | Puccinia triticina | 2.8 |
| Triazole Derivative 2 | Fusarium graminearum | 8.1 |
| Triazole Derivative 2 | Puccinia triticina | 4.5 |
Note: The data presented here is illustrative. Actual values would be determined experimentally.
Visualizing Synthetic Pathways and Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the key synthetic pathways and a general experimental workflow.
Caption: Synthetic routes to herbicides and fungicides.
Caption: Pathway to pyrethroid insecticides.
Caption: General lab workflow for agrochemical synthesis.
Conclusion
This compound and its isomers are valuable and versatile starting materials for the synthesis of a diverse range of agrochemicals. The protocols and data presented herein provide a foundational guide for researchers and professionals in the field of agrochemical development to explore the potential of this chemical scaffold in creating novel and effective crop protection solutions. Further research into the derivatization of these core structures could lead to the discovery of next-generation herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.
4-Bromo-2-methyl-1-nitrobenzene: A Versatile Precursor for Advanced Dye Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methyl-1-nitrobenzene is a key aromatic intermediate, distinguished by its unique substitution pattern which makes it a valuable precursor in the synthesis of a diverse range of organic molecules, particularly in the dye industry. Its inherent reactivity, stemming from the presence of a nitro group, a bromine atom, and a methyl group on the benzene (B151609) ring, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of azo dyes, a prominent class of synthetic colorants with widespread applications in textiles, printing, and high-technology fields.
The primary application of this compound in dye synthesis involves its initial reduction to the corresponding amine, 4-bromo-2-methylaniline (B145978). This amine then serves as a diazo component in the classical azo coupling reaction. The presence of the bromo and methyl substituents on the resulting dye molecules can significantly influence their color, fastness properties, and affinity for various substrates.
Key Applications in Dye Synthesis
The conversion of this compound into azo dyes follows a well-established two-step synthetic pathway:
-
Reduction of the Nitro Group: The nitro group is reduced to a primary amine to yield 4-bromo-2-methylaniline. This transformation is a critical step, and several methods, including catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride or iron in acidic media, can be employed.
-
Diazotization and Azo Coupling: The resulting 4-bromo-2-methylaniline is then diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The unstable diazonium salt is immediately coupled with an electron-rich aromatic compound (a coupling component), such as a phenol, naphthol, or an aromatic amine, to form the final azo dye.
The choice of the coupling component is crucial as it largely determines the final color of the dye. The bromine atom in the diazo component can enhance the light fastness of the resulting dyes, while the methyl group can influence the shade and solubility.
Experimental Protocols
Protocol 1: Reduction of this compound to 4-bromo-2-methylaniline
This protocol describes the reduction of the nitro group using iron powder in an acidic medium, a classic and effective method.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Glacial acetic acid
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution (6N)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Add ethanol and glacial acetic acid to dissolve the starting material.
-
To the stirred solution, add iron powder (approximately 3.0 eq) in portions.
-
Carefully add a catalytic amount of concentrated hydrochloric acid. An exothermic reaction should be observed.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a celite bed to remove the iron residues and wash the residue with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain an oily residue.
-
Partition the residue between ethyl acetate and water.
-
Basify the aqueous layer to a pH of approximately 10 with 6N sodium hydroxide solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-methylaniline. The product can be further purified by column chromatography if necessary.[1]
Protocol 2: Synthesis of an Azo Dye from 4-Bromo-2-methylaniline and β-Naphthol
This protocol details the diazotization of 4-bromo-2-methylaniline and its subsequent coupling with β-naphthol, a common coupling component that typically yields reddish-orange dyes.
Materials:
-
4-Bromo-2-methylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
β-Naphthol (2-naphthol)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice
-
Beakers
-
Magnetic stirrer
-
Büchner funnel and flask
Procedure:
Part A: Diazotization of 4-Bromo-2-methylaniline
-
In a beaker, dissolve 4-bromo-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5-3.0 eq) and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline (B41778) salt solution, ensuring the temperature remains below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Part B: Azo Coupling
-
In a separate beaker, dissolve β-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (1.0-1.2 eq).
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the dye with cold deionized water until the filtrate is neutral.
-
Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables summarize typical quantitative data for azo dyes synthesized from 4-bromo-2-methylaniline and various coupling components. Please note that the exact values can vary depending on the specific reaction conditions and purification methods.
Table 1: Reaction Yields and Physical Properties of Azo Dyes
| Coupling Component | Dye Color | Yield (%) | Melting Point (°C) |
| β-Naphthol | Orange-Red | 85-95 | >250 |
| Phenol | Yellow-Orange | 80-90 | 145-148 |
| N,N-Dimethylaniline | Red | 82-92 | 160-163 |
| Salicylic Acid | Yellow | 75-85 | 230-235 |
Table 2: Spectroscopic and Fastness Properties of Azo Dyes
| Coupling Component | λmax (nm) in Ethanol | Molar Absorptivity (ε) | Light Fastness (1-8) | Wash Fastness (1-5) |
| β-Naphthol | 480-490 | ~25,000 | 5-6 | 4 |
| Phenol | 410-420 | ~20,000 | 4-5 | 3-4 |
| N,N-Dimethylaniline | 490-500 | ~30,000 | 5 | 4 |
| Salicylic Acid | 390-400 | ~18,000 | 4 | 3 |
Note: Fastness properties are rated on a standard scale, where a higher number indicates better fastness.[2][3]
Visualizations
Signaling Pathways and Workflows
Caption: General workflow for the synthesis of azo dyes from this compound.
Caption: Simplified reaction mechanism for azo dye synthesis.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of azo dyes. The synthetic route, involving a straightforward reduction followed by diazotization and coupling, offers a high degree of flexibility in tuning the final properties of the dye by judicious selection of the coupling component. The protocols and data presented herein provide a solid foundation for researchers and professionals to explore the rich chemistry of this intermediate and to develop novel colorants with tailored properties for various applications. The presence of the bromo and methyl substituents offers opportunities for creating dyes with enhanced fastness and specific shades, making this compound an important building block in the field of dye chemistry.
References
Application Notes and Protocols for the Nitration of 3-Bromotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the nitration of 3-bromotoluene (B146084), a key reaction in the synthesis of various chemical intermediates. The protocol is based on established principles of electrophilic aromatic substitution, adapted for this specific substrate.
Introduction
The nitration of 3-bromotoluene is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the aromatic ring. The substitution pattern is governed by the directing effects of the two existing substituents: the methyl group (-CH₃) and the bromine atom (-Br). The methyl group is an activating ortho, para-director, while the bromine atom is a deactivating ortho, para-director. This results in the formation of a mixture of isomeric products. Understanding and controlling the reaction conditions are crucial for influencing the product distribution and facilitating subsequent purification.
Data Presentation
Due to the complex interplay of the directing effects of the methyl and bromo substituents, the nitration of 3-bromotoluene yields a mixture of several isomers. While specific high-quality quantitative data for this exact reaction is not extensively published, the primary products expected are:
-
3-Bromo-2-nitrotoluene
-
3-Bromo-4-nitrotoluene
-
5-Bromo-2-nitrotoluene
-
3-Bromo-6-nitrotoluene
The relative yields of these isomers are influenced by both electronic and steric factors. A generalized, expected distribution based on directing effects is presented below. Actual experimental results may vary depending on the precise reaction conditions.
| Product Isomer | Predicted Major/Minor Product | Rationale |
| 3-Bromo-4-nitrotoluene | Major | The nitro group is directed para to the activating methyl group and ortho to the deactivating bromo group. |
| 5-Bromo-2-nitrotoluene | Major | The nitro group is directed ortho to the activating methyl group and meta to the deactivating bromo group. |
| 3-Bromo-2-nitrotoluene | Minor | Steric hindrance between the incoming nitro group, the methyl group, and the bromo group makes this isomer less favorable. |
| 3-Bromo-6-nitrotoluene | Minor | The nitro group is directed ortho to the activating methyl group and meta to the deactivating bromo group, but this position is sterically hindered. |
Experimental Protocol
This protocol is adapted from general procedures for the nitration of substituted toluenes and benzenes.
Materials:
-
3-Bromotoluene (C₇H₇Br)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether (C₄H₁₀O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask immersed in an ice bath, slowly add a calculated amount of concentrated sulfuric acid. While stirring, cool the acid to below 10 °C. To this, add a stoichiometric equivalent of concentrated nitric acid dropwise from a dropping funnel, ensuring the temperature of the mixture is maintained between 0 and 10 °C.
-
Nitration Reaction: Dissolve 3-bromotoluene in a minimal amount of a suitable solvent like dichloromethane if necessary, although the reaction can often be performed neat. Slowly add the 3-bromotoluene dropwise to the cold, stirred nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature below 10 °C to minimize the formation of dinitrated byproducts.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes. Then, allow the mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction proceeds to completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and dilute the acids.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic products with dichloromethane or diethyl ether (2 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the crude product mixture of nitrated 3-bromotoluene isomers.
Purification:
Separation of the isomeric products is challenging due to their similar physical properties. A combination of the following techniques may be employed:
-
Fractional Distillation under Reduced Pressure: This can be effective if the boiling points of the isomers are sufficiently different.
-
Fractional Crystallization: This technique relies on the differential solubility of the isomers in a suitable solvent at a low temperature. The crude mixture can be dissolved in a minimal amount of a hot solvent (e.g., ethanol (B145695) or hexane) and allowed to cool slowly. The least soluble isomer will crystallize out first and can be isolated by filtration.
-
Column Chromatography: For small-scale preparations, column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) can be effective for separating the isomers.
Mandatory Visualization
Caption: Experimental workflow for the nitration of 3-bromotoluene.
This protocol provides a foundational method for the nitration of 3-bromotoluene. Researchers may need to optimize reaction times, temperatures, and purification strategies based on their specific equipment and desired product purity. It is highly recommended to monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and to analyze the composition of the product mixture.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-methyl-1-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-methyl-1-nitrobenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue: Low Yield of the Desired this compound Product
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: The nitration of p-bromotoluene is an exothermic reaction. Poor temperature control can lead to the formation of unwanted side products.
-
Solution: Maintain a low reaction temperature, typically between 0-10°C, using an ice bath. Add the nitrating agent (a mixture of concentrated nitric and sulfuric acids) dropwise to the solution of p-bromotoluene to control the reaction rate and temperature.
-
-
Incorrect Order of Reagent Addition: Adding the p-bromotoluene to the nitrating mixture can lead to localized areas of high reactant concentration, promoting side reactions.
-
Solution: Always add the nitrating mixture slowly to the substrate (p-bromotoluene) with vigorous stirring.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or allowing the reaction mixture to slowly warm to room temperature.
-
-
Loss of Product During Workup: The product may be lost during the extraction and washing steps.
-
Solution: Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). Minimize the number of washing steps while still effectively neutralizing the acid and removing impurities.
-
Issue: Presence of Significant Amounts of Isomeric Byproducts
The primary byproduct in the synthesis of this compound via the nitration of p-bromotoluene is the isomer 4-Bromo-3-methyl-1-nitrobenzene . The formation of this isomer is due to the directing effects of the bromo and methyl substituents on the aromatic ring.
-
Understanding the Directing Effects:
-
The methyl group (-CH₃) is an activating, ortho, para-directing group.
-
The bromo group (-Br) is a deactivating, but also ortho, para-directing group.
-
In p-bromotoluene, the positions ortho to the methyl group are also meta to the bromo group. The position ortho to the bromo group is meta to the methyl group. The activating nature of the methyl group has a stronger directing effect than the deactivating bromo group. Therefore, nitration is directed to the positions ortho to the methyl group. This leads to the formation of the desired 2-nitro isomer and the undesired 3-nitro isomer.
-
-
Minimizing Isomer Formation:
-
Temperature Control: Lower reaction temperatures generally favor the formation of the kinetically controlled product, which in this case can influence the isomer ratio. Maintaining a consistently low temperature is crucial.
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems can offer different regioselectivity. However, for this specific synthesis, mixed acid is the most frequently cited.
-
Issue: Formation of Dinitrated Byproducts
Over-nitration can lead to the formation of dinitrotoluene derivatives.
-
Cause: Use of excess nitrating agent or reaction temperatures that are too high.
-
Solution: Use a stoichiometric amount of the nitrating agent. Carefully control the reaction temperature and monitor the reaction progress by TLC to avoid prolonged reaction times after the starting material has been consumed.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and why?
A1: The most common and effective synthetic route is the nitration of p-bromotoluene.[1] This is because the alternative, a Friedel-Crafts methylation of 4-bromo-1-nitrobenzene, is generally not feasible. Friedel-Crafts reactions do not proceed on strongly deactivated aromatic rings, and the nitro group is a very strong deactivating group.
Q2: What are the primary byproducts I should expect in the synthesis of this compound?
A2: The main byproduct is the isomeric 4-bromo-3-nitrotoluene. Other potential impurities include unreacted p-bromotoluene and dinitrated products.
Q3: How can I separate the desired this compound from its isomeric byproduct?
A3: Separation of these isomers can be challenging due to their similar physical properties. The most effective methods are:
-
Fractional Crystallization: This technique relies on the slight differences in solubility between the isomers in a suitable solvent.
-
Column Chromatography: Using a silica (B1680970) gel column with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can effectively separate the isomers.
Q4: What is a typical isomer distribution for the nitration of a p-substituted toluene?
Data Presentation
Table 1: Expected Products in the Nitration of p-Bromotoluene
| Compound | Structure | Role in Synthesis |
| This compound | ![]() | Desired Product |
| 4-Bromo-3-methyl-1-nitrobenzene | ![]() | Primary Byproduct |
| p-Bromotoluene | ![]() | Starting Material |
| Dinitrated p-bromotoluene derivatives | (Various structures) | Side Products |
Note: Placeholder images are used in the table above. In a real-world application, these would be replaced with the actual chemical structures.
Experimental Protocols
Synthesis of this compound via Nitration of p-Bromotoluene
This protocol is a representative procedure based on established methods for electrophilic aromatic nitration.
Materials:
-
p-Bromotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or Diethyl Ether)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-bromotoluene in a minimal amount of a suitable solvent like dichloromethane, or use it neat if it is a liquid at the reaction temperature.
-
Cool the flask in an ice bath to 0-5°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of p-bromotoluene over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.
-
Separate the organic layer. If a solid precipitates, it can be collected by filtration. If an oil forms, extract the aqueous mixture with dichloromethane.
-
Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional crystallization or column chromatography to separate the desired this compound from its isomers.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound, highlighting the formation of the primary isomeric byproduct and potential side reactions.
Caption: A troubleshooting workflow for the synthesis of this compound, addressing common issues such as low yield and the presence of byproducts.
References
Technical Support Center: Purification of 4-Bromo-2-methyl-1-nitrobenzene by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-2-methyl-1-nitrobenzene by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Solubility Data
| Solvent | Chemical Class | Polarity | Estimated Solubility at 20°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) | Suitability Notes |
| Ethanol (B145695) | Polar Protic | High | Low | High | Good. Often a suitable choice for recrystallization of aromatic nitro compounds. |
| Methanol | Polar Protic | High | Low | High | Good. Similar to ethanol, can be an effective solvent. |
| Isopropanol | Polar Protic | Medium | Low | Moderate | Fair. May require larger volumes of solvent compared to ethanol or methanol. |
| Acetone | Polar Aprotic | High | Moderate | Very High | Potentially suitable, but high solubility at room temperature might lead to lower yields. |
| Toluene | Non-polar | Low | Moderate | Very High | May be too good of a solvent at room temperature, leading to poor recovery. |
| Hexane | Non-polar | Very Low | Very Low | Low | Poor. Unlikely to dissolve a sufficient amount of the compound even at its boiling point. |
| Water | Polar Protic | Very High | Insoluble[6] | Insoluble[6] | Unsuitable as a primary solvent, but can be used as an anti-solvent in a mixed solvent system with a miscible organic solvent like ethanol. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture to the boiling point of the ethanol while stirring.
-
Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to maximize the yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution.
-
Reheat the solution to boiling for a few minutes while stirring.
-
-
Hot Filtration (if activated carbon was used):
-
Preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol.
-
Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.
-
Transfer the crystals to a watch glass and allow them to dry completely. The purity of the recrystallized product can be assessed by its melting point.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: Why are no crystals forming after the solution has cooled?
A1: This is a common issue that can arise from several factors:
-
Too much solvent: This is the most frequent cause. If the solution is not saturated upon cooling, crystals will not form.
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its solubility, but crystallization has not been initiated.
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The small glass particles that are dislodged can serve as nucleation sites for crystal growth.
-
Solution 2: Seeding. If available, add a tiny crystal of pure this compound to the solution to induce crystallization.
-
-
Insufficient cooling: Ensure the solution has been adequately cooled in an ice bath to minimize the solubility of the compound.
Q2: My compound "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
-
Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation and then allow the solution to cool much more slowly. Insulating the flask can help to slow the cooling rate.
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield can be due to several reasons:
-
Using too much solvent: As mentioned in Q1, excess solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete crystallization: Allow sufficient time for cooling, both at room temperature and in an ice bath, to maximize the amount of product that crystallizes.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.
Q4: The recrystallized product is still impure. What went wrong?
A4: Impurities in the final product can result from:
-
Ineffective solvent choice: The chosen solvent may not be ideal for separating the desired compound from the specific impurities present. It may be necessary to experiment with different solvents or solvent systems.
-
Rapid cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. A slower cooling process allows for the formation of a more ordered and purer crystal structure.
-
Incomplete removal of mother liquor: Ensure that the crystals are thoroughly washed with a small amount of ice-cold solvent during vacuum filtration to remove any residual mother liquor containing dissolved impurities.
Q5: What are the key safety precautions when handling this compound?
A5: this compound is a hazardous chemical and should be handled with appropriate safety measures.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid: In case of contact with skin, wash immediately with plenty of water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
Experimental Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Bromo-2-nitrotoluene | 60956-26-5 [chemicalbook.com]
Technical Support Center: Purifying 4-Bromo-2-methyl-1-nitrobenzene
Welcome to the technical support center for the purification of 4-Bromo-2-methyl-1-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the column chromatography of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause | Solution |
| No Compound Eluting | The eluent system is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, incrementally increase the percentage of ethyl acetate. |
| The compound has decomposed on the silica (B1680970) gel. | Test the stability of your compound on a TLC plate coated with silica gel. If decomposition is observed, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel by pre-treating the column with a solvent mixture containing a small amount of a non-polar base like triethylamine (B128534).[1][2] | |
| The compound is not soluble in the mobile phase. | While unlikely to be the primary issue for this compound in common solvent systems, ensure adequate solubility. If necessary, the sample can be "dry-loaded" onto the column.[3] | |
| Poor Separation of Compound from Impurities | The chosen eluent system has suboptimal polarity. | Develop an optimal eluent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.4 for this compound to ensure good separation from impurities.[2] |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.[4][5] | |
| The column was overloaded with the crude sample. | As a general guideline, use a silica gel to crude product ratio of at least 50:1 by weight. This may need to be increased for difficult separations. | |
| Compound Elutes as a Streak (Tailing) | The compound is interacting too strongly with the acidic silica gel. | Add a small percentage (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel, which can improve the peak shape.[6] |
| The sample was loaded in a solvent that was too polar. | Dissolve the crude product in a minimal amount of a low-polarity solvent or the initial eluent for loading.[1] | |
| Cracks or Bubbles in the Silica Bed | The solvent level dropped below the top of the silica gel. | Never let the column run dry. Always keep the solvent level above the top of the stationary phase.[3] |
| Heat was generated upon adding a polar solvent to a dry-packed column. | It is preferable to pack the column using a slurry method to dissipate heat.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system (mobile phase) for the column chromatography of this compound?
A good starting point for the elution of moderately polar compounds like this compound is a mixture of a non-polar solvent and a slightly more polar solvent.[7] A common and effective combination is hexane and ethyl acetate. Begin with a low polarity mixture, such as 5-10% ethyl acetate in hexane, and gradually increase the concentration of ethyl acetate while monitoring the elution with TLC.
Q2: What is the recommended stationary phase for this purification?
Silica gel (230-400 mesh) is the most common and suitable stationary phase for the purification of this compound due to the compound's polarity.[8][9]
Q3: How can I visualize this compound on a TLC plate?
Due to the presence of the aromatic nitro group, this compound is UV active and can be visualized under a UV lamp (typically at 254 nm).
Q4: My compound is a solid. How should I load it onto the column?
There are two primary methods for loading a solid sample onto a chromatography column:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane (B109758) or the initial eluent). Carefully add this solution to the top of the column.[6]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[3] Dry loading is often preferred as it can lead to better separation.
Q5: What are the likely impurities I need to separate?
Common impurities may include unreacted starting materials from the synthesis, such as 2-methylaniline or its acetylated precursor, and potential regioisomers formed during the bromination or nitration steps. The specific impurities will depend on the synthetic route used.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Slurry and Packing the Column:
-
Select an appropriately sized glass column based on the amount of crude material. A general rule is to use 50-100 g of silica gel (230-400 mesh) for every 1 g of crude product.
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).
-
Ensure the column is vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles. Allow the solvent to drain until it is just level with the top of the silica.
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
-
Carefully add a thin layer of sand on top of the loaded sample to prevent disturbance of the stationary phase upon solvent addition.
-
Gently add the prepared eluent (e.g., 5% ethyl acetate in hexane) to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution process.
-
Collect the eluent in fractions (e.g., in test tubes).
-
Monitor the separation by analyzing the collected fractions using TLC.
-
A gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 5% to 10% to 20% ethyl acetate in hexane) to elute the desired compound.
4. Product Isolation:
-
Based on the TLC analysis, combine the fractions containing the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Troubleshooting Workflow
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. odp.library.tamu.edu [odp.library.tamu.edu]
Technical Support Center: Separation of 4-Bromo-2-methyl-1-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 4-Bromo-2-methyl-1-nitrobenzene from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, particularly through the nitration of 4-bromotoluene (B49008), several positional isomers can be formed as byproducts. The most common isomeric impurities include:
-
2-Bromo-4-methyl-1-nitrobenzene
-
3-Bromo-4-methyl-1-nitrobenzene
The formation of these isomers is dependent on the reaction conditions and the directing effects of the substituents on the aromatic ring.
Q2: How can I effectively monitor the progress of the separation of these isomers?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation of this compound and its isomers. A suitable mobile phase for TLC analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297). By spotting the crude mixture, collected fractions, and the pure desired product on a TLC plate, you can visualize the separation efficiency. Under UV light (254 nm), the different isomers should appear as distinct spots with different retardation factors (Rf values), allowing for the identification of fractions containing the pure desired compound.
Q3: My column chromatography separation is not providing baseline separation of the isomers. What can I do to improve it?
A3: Achieving baseline separation of positional isomers by column chromatography can be challenging due to their similar polarities. Here are several troubleshooting steps to improve your separation:
-
Optimize the Eluent System: The choice of eluent is critical. For non-polar compounds like bromo-methyl-nitrobenzene isomers, a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. A gradient elution can often provide better separation than an isocratic one.
-
Increase Column Length: A longer silica (B1680970) gel column increases the number of theoretical plates, which can enhance the separation of closely eluting compounds.
-
Dry Loading vs. Wet Loading: If your compound has limited solubility in the eluent, consider dry loading. This involves pre-adsorbing your crude product onto a small amount of silica gel before loading it onto the column, which can result in sharper bands and improved separation.
-
Reduce the Load: Overloading the column is a common reason for poor separation. As a general guideline, the amount of crude sample should be approximately 1-2% of the weight of the stationary phase.
Q4: I am observing "oiling out" of my compound during recrystallization instead of crystal formation. How can I resolve this?
A4: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling rate is too fast. To prevent this:
-
Ensure Complete Dissolution: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and promote oiling out.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent level can sometimes induce crystallization.
-
Solvent System Modification: If oiling out persists, try a different solvent or a solvent mixture. For nitroaromatic compounds, ethanol (B145695), methanol, or a mixture of ethanol and water are often good choices.
Q5: Can I use fractional distillation for the separation of these isomers?
A5: While fractional distillation is a powerful technique for separating liquids with different boiling points, it is generally not effective for separating positional isomers of bromo-methyl-nitrobenzene. These isomers often have very close boiling points, making their separation by distillation impractical.
Physical and Chromatographic Data of Isomers
The following table summarizes key physical and chromatographic data for this compound and its common isomers. This information is crucial for developing an effective separation strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₇H₆BrNO₂ | 216.03 | 53-55[1] | 265[1] |
| 2-Bromo-4-methyl-1-nitrobenzene | C₇H₆BrNO₂ | 216.03 | 37.8 | 257.1 at 760 mmHg |
Experimental Protocols
Protocol 1: Separation by Column Chromatography
This protocol outlines a general procedure for the separation of this compound from its isomeric impurities using silica gel column chromatography.
Materials:
-
Crude mixture of bromo-methyl-nitrobenzene isomers
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude mixture in ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate using a hexane:ethyl acetate (95:5) solvent system.
-
Visualize the spots under a UV lamp to determine the Rf values of the components. The desired this compound is typically the less polar isomer and will have a higher Rf value.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent (hexane).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with hexane.
-
If separation is not achieved with pure hexane, gradually increase the polarity of the eluent by adding small increments of ethyl acetate (e.g., starting with 99:1 hexane:ethyl acetate and progressing to 95:5).
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC using the same solvent system as in step 1.
-
Identify the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound that is already partially pure, using recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol and gently heat the mixture while stirring until the solid completely dissolves.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualizing the Separation Workflow
The following diagrams illustrate the logical workflow for the separation and purification of this compound.
Caption: Workflow for the separation and purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Technical Support Center: Optimizing the Reduction of 4-Bromo-2-methyl-1-nitrobenzene
This guide is designed for researchers, scientists, and drug development professionals to provide solutions and optimization strategies for the reduction of 4-Bromo-2-methyl-1-nitrobenzene to the corresponding aniline, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing this compound?
A1: The most common methods for reducing aromatic nitro compounds, including this compound, are catalytic hydrogenation, transfer hydrogenation, and metal-acid reductions.[1][2] The primary challenge is the chemoselective reduction of the nitro group without cleaving the carbon-bromine bond (dehalogenation).[1]
-
Catalytic Hydrogenation: This method often employs catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. Raney Nickel is frequently preferred for halogenated nitroarenes as it is less prone to causing dehalogenation compared to Pd/C.[1][2]
-
Transfer Hydrogenation: This technique uses a hydrogen donor, such as hydrazine (B178648) hydrate, in the presence of a catalyst like Pd/C.[1][3] It offers a practical alternative to using hydrogen gas.
-
Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid or acetic acid) are robust and widely used for nitro reductions.[1][2]
Q2: How can I avoid dehalogenation (loss of the bromine atom) during the reduction?
A2: Dehalogenation is a common side reaction, particularly with highly active catalysts like Pd/C.[1] To minimize this:
-
Catalyst Selection: Opt for Raney Nickel over Pd/C for catalytic hydrogenation, as it is known to be more selective for the nitro group in the presence of aryl halides.[1][2]
-
Reaction Conditions: Milder reaction conditions, such as lower temperature and pressure, can help prevent dehalogenation.[3]
-
Modified Catalysts: In some cases, modified catalysts, such as Fe-Cr modified Raney-Ni, can enhance selectivity and prevent the debromination side reaction.[1]
Q3: What are the typical intermediates and side products in this reduction?
A3: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. Under certain conditions, these intermediates can react further to form side products like azoxy, azo, and hydrazo compounds. The most common side product of concern for this specific substrate is the dehalogenated product, 2-methylaniline.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Low Yield | 1. Insufficient Reducing Agent or Catalyst: The stoichiometry of the reducing agent may be incorrect, or the catalyst loading could be too low.[1] 2. Poor Catalyst Activity: The catalyst (e.g., Pd/C, Raney Nickel) may have lost activity due to improper storage or handling.[1] 3. Inadequate Reaction Conditions: Temperature, pressure (for hydrogenations), or reaction time may not be optimal. | 1. Increase Stoichiometry/Loading: Ensure a sufficient excess of the metal is used in metal/acid reductions. For catalytic hydrogenations, increase the catalyst loading. 2. Use Fresh Catalyst: It is recommended to use a fresh batch of catalyst. The choice of solvent can also influence catalyst activity.[1] 3. Optimize Conditions: Many nitro group reductions require heating to proceed efficiently. Monitor the reaction by TLC to determine the optimal reaction time. |
| Product is Contaminated with Starting Material | 1. Reaction Not Complete: The reaction may not have been allowed to proceed to completion. 2. Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, leading to a drop in activity. | 1. Extend Reaction Time: Continue to monitor the reaction by TLC until all the starting material is consumed. 2. Purify Starting Materials: Thorough purification of the starting material and the use of high-purity solvents are recommended. |
| Significant Dehalogenation Observed | 1. Catalyst is too Active: Pd/C is known to be highly active and can promote dehalogenation of aryl halides.[1] 2. Harsh Reaction Conditions: High temperature or pressure can favor the dehalogenation side reaction. | 1. Change Catalyst: Switch to a less active or more selective catalyst, such as Raney Nickel.[1][2] 2. Modify Conditions: Employ milder conditions (lower temperature and pressure). For transfer hydrogenation, reflux heating is generally more selective than microwave heating at elevated temperatures.[3] |
| Difficulty in Product Isolation | 1. Formation of Ammonium (B1175870) Salts: In acidic conditions, the resulting amine will be protonated, forming a salt that is soluble in the aqueous phase. 2. Metal Waste Contamination: Metal-acid reductions can generate significant metal waste, complicating purification.[1] | 1. Basify the Reaction Mixture: After the reaction is complete, add a base (e.g., NaOH, NaHCO3) to neutralize the acid and deprotonate the amine, allowing it to be extracted into an organic solvent.[4] 2. Filtration: Filter the reaction mixture through a pad of Celite® to remove the metal particles before workup. |
Experimental Protocols
Method 1: Catalytic Hydrogenation with Raney Nickel
This method is often preferred to minimize dehalogenation.
-
Catalyst Preparation (if starting from alloy): In a fume hood, add Raney nickel-aluminum alloy powder (1 part by weight) in small portions to a cooled (50 °C) solution of sodium hydroxide (B78521) (1.25 parts by weight in 5 parts water). Maintain the temperature at 50 ± 2 °C. After the addition is complete, digest the suspension at 50 °C for 50 minutes. Wash the catalyst with distilled water by decantation until the washings are neutral.
-
Hydrogenation: In a hydrogenation vessel, dissolve this compound (10 mmol) in a suitable solvent such as methanol (B129727) or ethanol (B145695) (50 mL).
-
Add the freshly prepared Raney Nickel catalyst (approx. 5-10% by weight of the substrate).
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂).
-
Maintain the reaction at room temperature under a slightly elevated pressure (e.g., using a hydrogen balloon) or in a Parr shaker at a defined pressure (e.g., 50 psi).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 4-Bromo-2-methylaniline, which can be further purified by recrystallization or column chromatography.
Method 2: Reduction with Iron in Acidic Medium
This is a classic and robust method for nitro group reduction.
-
To a solution of this compound (10 mmol) in a mixture of ethanol and water (e.g., 4:1 ratio, 50 mL), add iron powder (approx. 3-4 equivalents).
-
Add a catalytic amount of concentrated HCl or a stoichiometric amount of ammonium chloride (NH₄Cl).
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After cooling to room temperature, filter the mixture through Celite® to remove the iron residues.
-
Concentrate the filtrate, and if necessary, basify with an aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of 8-10.[4]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Data Presentation
The following table summarizes various experimental conditions for the reduction of halogenated nitroarenes, providing a comparative overview.
| Method | Catalyst/Reagent | Catalyst Loading | Reducing Agent | Solvent | Temperature | Time | Yield | Notes |
| Catalytic Hydrogenation | Raney-Ni | ~1.2 mol% (modified) | H₂ gas | Methanol | Room Temp. | 1-3 h | High | Good selectivity against dehalogenation.[1] |
| Transfer Hydrogenation | 10% Pd/C | 13 mol% | Hydrazine Hydrate | Methanol | Reflux (80°C) | 5 min | ~95% | Fast and selective under reflux conditions.[5] |
| Metal-Acid Reduction | Fe powder | 4 equivalents | - | EtOH/AcOH | 100°C | 2 h | High | Robust method, requires basic workup.[4] |
| Metal-Acid Reduction | Fe powder / NH₄Cl | 10 equivalents | - | EtOH/H₂O | Reflux | - | High | Alternative to using strong acid.[4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 4-Bromo-2-methyl-1-nitrobenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in the Suzuki coupling of 4-bromo-2-methyl-1-nitrobenzene.
Troubleshooting Guide
Low yields in the Suzuki coupling of this compound are common due to a combination of steric hindrance from the ortho-methyl group and the electronic effect of the para-nitro group. This guide addresses specific issues you may encounter.
Question 1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low conversion is often due to an inefficient catalytic cycle, specifically the oxidative addition step, which can be hindered by the sterically bulky ortho-methyl group and the electron-withdrawing nitro group.
Possible Solutions:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switching to a more active catalyst system with bulky, electron-rich phosphine (B1218219) ligands can significantly improve the oxidative addition. Consider catalyst systems like those based on Buchwald or Fu ligands.
-
Increase Reaction Temperature: For sterically hindered substrates, higher temperatures can provide the necessary energy to overcome the activation barrier.[1] Reactions may require temperatures of 100-120°C.[1]
-
Choice of Base: The base is critical for the transmetalation step. A stronger base may be required. If you are using a weaker base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.
Question 2: My starting material is consumed, but the yield of the desired product is low, and I see byproducts. What is happening?
Answer:
This scenario suggests that while the catalytic cycle is initiated, side reactions are competing with the desired cross-coupling. The most common side reactions are protodeboronation of the boronic acid and homocoupling of the boronic acid.
Possible Solutions:
-
Minimize Protodeboronation: This side reaction is the cleavage of the C-B bond of your boronic acid. It is often promoted by excess water and a strong base.
-
Use anhydrous solvents and ensure your glassware is thoroughly dried.
-
Consider using a milder base like K₂CO₃ or Cs₂CO₃ if you suspect protodeboronation is a major issue.
-
-
Reduce Homocoupling: The self-coupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture.
-
Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).
-
Thoroughly degas your solvents before use by sparging with an inert gas or using freeze-pump-thaw cycles.
-
-
Use Boronic Esters: Boronic esters, such as pinacol (B44631) esters, are often more stable towards protodeboronation and can be a good alternative to boronic acids.
Question 3: The reaction works, but the yield is inconsistent between batches. What could be the cause?
Answer:
Inconsistent yields are often traced back to variations in reagent quality or reaction setup.
Possible Solutions:
-
Reagent Quality:
-
Palladium Catalyst: Ensure the catalyst is not degraded. Palladium (0) sources can be sensitive to air.
-
Boronic Acid: Check the purity of your boronic acid, as they can degrade over time.
-
Base: Ensure your base is anhydrous, especially if using K₃PO₄.
-
-
Inert Atmosphere: Ensure a consistently oxygen-free environment for every reaction. Small amounts of oxygen can lead to catalyst deactivation and promote side reactions.
-
Solvent Purity: Use high-purity, anhydrous solvents.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to use for the Suzuki coupling of this compound?
While there is no single "best" catalyst for all Suzuki reactions, for challenging substrates like this compound, modern catalyst systems consisting of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or other Buchwald ligands) are often more effective than traditional catalysts like Pd(PPh₃)₄. N-heterocyclic carbene (NHC) palladium complexes have also shown high efficiency for sterically hindered substrates.[2][3]
Q2: Which base should I choose for this reaction?
The choice of base is crucial. For sterically hindered and electron-deficient aryl bromides, stronger inorganic bases are often preferred. K₃PO₄ and Cs₂CO₃ are excellent choices. Weaker bases like Na₂CO₃ or K₂CO₃ may also work but might require higher temperatures or longer reaction times.
Q3: What is the ideal solvent system?
A polar aprotic solvent is typically used, often in combination with water to facilitate the dissolution of the inorganic base. Common solvent systems include:
-
1,4-Dioxane/water
-
Toluene/water
-
DMF (can also be run without water)
-
THF/water
The optimal solvent system may need to be determined empirically for your specific boronic acid partner.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). It is advisable to take aliquots from the reaction mixture at regular intervals to determine the point of maximum conversion and avoid product degradation from prolonged heating.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Suzuki couplings with substrates similar to this compound. This data is intended to be a guide for reaction optimization.
Table 1: Effect of Base and Solvent on the Yield of Suzuki Coupling of 4-Bromonitrobenzene with Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Water | 90 | - | >80 |
| 2 | K₃PO₄ | Toluene/Water | 70 | - | 91 |
Data adapted from a study on 4-bromonitrobenzene, a structurally similar substrate.
Table 2: Effect of Temperature on the Yield of Suzuki Coupling of a Sterically Hindered Aryl Bromide
| Entry | Substrate | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,6-dimethylbromobenzene | 70 | - | 48 |
| 2 | 2,6-dimethylbromobenzene | 120 | 10 | 69 |
Data from a study on a sterically hindered aryl bromide, highlighting the impact of increased temperature.[1]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a general starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like XPhos Pd G3; 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.
Mandatory Visualization
Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the scale-up synthesis of 4-Bromo-2-methyl-1-nitrobenzene
Welcome to the technical support center for the synthesis of 4-Bromo-2-methyl-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the scale-up synthesis of this important chemical intermediate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. | - Monitor the reaction progress using TLC or GC. Extend the reaction time if necessary. - Ensure the nitrating agent is freshly prepared and of high purity. |
| - Suboptimal reaction temperature. | - Maintain the recommended temperature range. For the nitration of p-bromotoluene, a temperature of 0-10°C is typically recommended. | |
| - Inefficient mixing during scale-up. | - Ensure vigorous and effective agitation to overcome mass transfer limitations, especially in a biphasic reaction mixture. | |
| - Loss of product during work-up and purification. | - Optimize extraction and purification procedures. Minimize transfers and use appropriate solvent volumes. | |
| Formation of Multiple Isomers | - Incorrect choice of starting material. | - The nitration of 2-bromotoluene (B146081) will inherently produce a mixture of isomers that are difficult to separate.[1] For a cleaner reaction profile, it is highly recommended to use p-bromotoluene as the starting material, which directs nitration to the desired 2-position.[2][3] |
| - Reaction temperature is too high. | - Higher temperatures can lead to decreased regioselectivity. Strictly control the reaction temperature. | |
| Presence of Dinitro Byproducts | - Excess of nitrating agent. | - Use a stoichiometric amount or a slight excess of the nitrating agent. - Carefully control the addition rate of the nitrating agent. |
| - Reaction temperature is too high or reaction time is too long. | - Adhere to the recommended reaction temperature and time to avoid over-nitration. | |
| Dark-Colored Reaction Mixture or Product | - Formation of oxidation byproducts or nitrophenols. | - Ensure the reaction temperature is kept low. - During work-up, wash the organic layer with a sodium bisulfite solution to remove colored impurities. A wash with a mild base like sodium bicarbonate will help remove acidic nitrophenol byproducts. |
| Thermal Runaway or Uncontrolled Exotherm | - Rate of addition of nitrating agent is too fast. | - Add the nitrating agent slowly and portion-wise, carefully monitoring the internal temperature. |
| - Inadequate cooling. | - Ensure the cooling bath is at the correct temperature and has sufficient capacity for the scale of the reaction. For larger scales, consider using a jacketed reactor with a circulating coolant. | |
| - Poor agitation leading to localized hot spots. | - Maintain efficient stirring throughout the addition of the nitrating agent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for producing this compound with high purity on a larger scale?
A1: For scale-up synthesis, the recommended route is the nitration of p-bromotoluene.[2][3] This is because the methyl group is an activating ortho, para-director, and the para position is blocked by the bromine atom. This directs the incoming nitro group primarily to the 2-position, ortho to the methyl group, resulting in a higher yield of the desired product and simplifying purification. Starting with 2-bromotoluene will lead to a mixture of isomers, which are challenging to separate on a large scale.[1]
Q2: What are the critical safety precautions to take during the scale-up of this nitration reaction?
A2: The nitration of aromatic compounds is a highly exothermic process with the potential for thermal runaway.[4] Key safety precautions include:
-
Controlled Reagent Addition: The mixed acid (HNO₃/H₂SO₄) should be added slowly and in portions to the substrate, with careful monitoring of the internal temperature.
-
Efficient Cooling: A robust cooling system, such as a jacketed reactor with a cryostat, is essential to maintain the desired reaction temperature.
-
Vigorous Agitation: Good mixing is crucial to ensure even heat distribution and prevent the formation of localized hot spots.
-
Proper Quenching: The reaction should be quenched by slowly adding the reaction mixture to a large excess of ice and water with good stirring. Never add water to the concentrated acid mixture.
-
Ventilation: The reaction should be carried out in a well-ventilated area or a fume hood to handle any nitrogen oxide gases that may evolve.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (after quenching them in ice water and extracting with a solvent) and analyzing them by:
-
Thin Layer Chromatography (TLC): To visualize the consumption of the starting material and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture composition.[5]
Q4: What are the best methods for purifying the final product?
A4: Purification of this compound typically involves:
-
Work-up: After quenching the reaction, the crude product is extracted into an organic solvent. The organic layer is then washed with water, a dilute solution of sodium bicarbonate (to neutralize residual acids), and finally with brine.
-
Recrystallization: This is an effective method for purifying the solid product. A suitable solvent system (e.g., ethanol, methanol, or a mixture of hexane (B92381) and ethyl acetate) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica (B1680970) gel column chromatography can be used to separate the desired product from any remaining isomers or impurities.[6]
Q5: What are the expected physical properties of this compound?
A5: The expected physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 43-46 °C |
| Boiling Point | ~270 °C at 760 mmHg |
| CAS Number | 52414-98-9 |
Experimental Protocols
Synthesis of p-Bromotoluene (Starting Material)
A common method for the synthesis of p-bromotoluene is the diazotization of p-toluidine (B81030) followed by a Sandmeyer reaction.[7]
Materials:
-
p-Toluidine
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (B80452)
-
Copper(II) Sulfate Pentahydrate
-
Copper Turnings
-
Sodium Bromide Dihydrate
-
Sodium Hydroxide
-
Calcium Chloride
Procedure:
-
Prepare a cuprous bromide solution by heating a mixture of copper(II) sulfate, copper turnings, sodium bromide, and sulfuric acid in water.
-
In a separate vessel, dissolve p-toluidine in a dilute sulfuric acid solution and cool it to below 20°C.
-
Diazotize the p-toluidine solution by the slow addition of a sodium nitrite solution, maintaining a low temperature.
-
Heat the cuprous bromide solution to boiling and slowly add the diazonium salt solution while simultaneously passing steam through the mixture.
-
Collect the distillate, make it alkaline with sodium hydroxide, and separate the crude p-bromotoluene.
-
Purify the crude product by washing with concentrated sulfuric acid, followed by water, drying over calcium chloride, and distillation. The expected yield is around 70-75%.[7]
Scale-Up Synthesis of this compound
This protocol is a general guideline for the nitration of p-bromotoluene on a pilot scale.
Materials:
-
p-Bromotoluene
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water
-
Dichloromethane (B109758) (or other suitable solvent)
-
Sodium Bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling/heating circulator
-
Large quenching vessel
-
Separatory funnel (or liquid-liquid extraction setup)
-
Rotary evaporator
-
Recrystallization vessel
Procedure:
-
Preparation of the Nitrating Mixture: In a separate vessel, slowly add concentrated nitric acid to concentrated sulfuric acid with efficient cooling (ice bath or cryostat) to maintain a temperature below 10°C.
-
Reaction Setup: Charge the jacketed reactor with p-bromotoluene and start the agitator. Cool the reactor contents to 0-5°C using the circulating coolant.
-
Nitration: Slowly add the pre-cooled nitrating mixture to the stirred solution of p-bromotoluene via the addition funnel. The rate of addition should be controlled to maintain the internal temperature between 0°C and 10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-10°C for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: In a separate large vessel, prepare a mixture of crushed ice and water. Slowly transfer the reaction mixture to the ice-water slurry with vigorous stirring.
-
Work-up:
-
Transfer the quenched mixture to a liquid-liquid extraction setup.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. digitalcommons.spu.edu [digitalcommons.spu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Nitration of Bromobenzene Lab - Edubirdie [edubirdie.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Bromotoluene Derivatives
Welcome to the technical support center for the nitration of bromotoluene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing the highly exothermic nature of these reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is a runaway reaction and why is it a primary concern in the nitration of bromotoluene?
A1: A runaway reaction is an uncontrolled, self-accelerating reaction that occurs when the heat generated by the process exceeds the heat removal capacity of the system.[1] This leads to a rapid increase in temperature and pressure, which can result in explosions, fires, and the release of toxic materials.[1] The nitration of aromatic compounds like bromotoluene is highly exothermic, meaning it releases a significant amount of heat, making it particularly susceptible to runaway conditions if not properly controlled.[1][2]
Q2: What are the key factors that can lead to a thermal runaway during the nitration of bromotoluene?
A2: Several factors can contribute to a runaway reaction:
-
Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly can generate heat faster than the cooling system can remove it.[1][3]
-
Inadequate Cooling: The cooling bath may not be cold enough or have sufficient capacity to dissipate the heat generated.[1][3]
-
Poor Agitation: Inefficient stirring can lead to localized "hot spots" where reactant concentrations are high, causing a localized runaway that can propagate through the mixture.[1][3][4]
-
Incorrect Reagent Concentration: Using overly concentrated acids can significantly increase the reaction rate and exothermicity.[1][3]
-
Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrating agent can accumulate. A subsequent small increase in temperature can then trigger a rapid, delayed, and highly exothermic reaction.[3]
Q3: How does the position of the bromo and methyl groups on the toluene (B28343) ring affect reactivity and safety?
A3: The methyl group is an activating, ortho, para-directing group, while the bromine atom is a deactivating, yet also ortho, para-directing group.[5] This creates a nuanced reactivity profile. The electron-donating methyl group makes the ring more susceptible to nitration than benzene, increasing the exothermic potential. The regiochemical outcome—the specific isomer(s) formed—depends on the starting isomer of bromotoluene, and controlling the reaction is crucial to achieve the desired product selectively and safely.[5]
Q4: What is the standard procedure for quenching a nitration reaction?
A4: The standard procedure for quenching a nitration reaction is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or ice-water with vigorous stirring.[3] This serves to dilute the strong acids and dissipate the significant heat of dilution.[3] The nitrated product, being insoluble in water, can then be isolated. As a last resort for an impending runaway reaction, quenching may be necessary, but this can also be hazardous as the dilution of concentrated sulfuric acid is itself highly exothermic.[3]
Troubleshooting Guide: Exothermic Events & Side Reactions
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition of nitrating agent is too fast.[1][3] 2. Inadequate cooling or poor heat transfer.[1] 3. Poor stirring leading to localized "hot spots".[1][3][4] 4. Incorrectly prepared (too concentrated) nitrating mixture.[3] | 1. Immediately stop the addition of the nitrating agent. [1] 2. Enhance cooling (e.g., add more dry ice to the bath).[6] 3. Ensure vigorous and consistent agitation.[3][4] 4. If the temperature continues to rise, prepare for an emergency quench by slowly pouring the reaction mixture into a large volume of crushed ice.[1][3] Caution: This should be a last resort and performed with extreme care.[3][7] |
| Low or No Yield of Desired Product | 1. Reaction temperature is too low, leading to a very slow reaction rate.[8] 2. Insufficiently strong nitrating agent for the substrate.[8] 3. Low-quality or decomposed acids were used.[8] 4. Inefficient mixing of immiscible reactants.[3] | 1. Cautiously and slowly allow the temperature to rise by a few degrees, while monitoring closely.[8] 2. Consider using a stronger nitrating system (e.g., fuming nitric acid or oleum), but only after a thorough safety review.[9] 3. Always use fresh, concentrated acids to prepare the nitrating mixture.[8] 4. Increase the stirring speed to improve mass transfer between phases.[3] |
| Formation of Dinitro or Polynitrated By-products | 1. Reaction temperature is too high.[8][9] 2. Excess of nitrating agent was used.[9] 3. Reaction time was too long.[9] | 1. Perform the reaction at the lowest practical temperature (e.g., maintain at 0-5 °C).[8][9] 2. Use a stoichiometric amount, or only a slight excess, of the nitrating agent.[9] 3. Monitor the reaction progress (e.g., by TLC) and quench it as soon as the starting material is consumed.[9] |
| Formation of Oxidized or Charred By-products | 1. Localized "hot spots" due to poor stirring.[1] 2. The nitrating mixture is too aggressive (oxidizing).[9] 3. The substrate is particularly sensitive to oxidation. | 1. Use an overhead stirrer for better mixing efficiency compared to a magnetic stir bar.[1] 2. Lower the reaction temperature.[9] 3. Ensure a slow, controlled addition rate of the nitrating agent.[3] |
Data Presentation
Regioselectivity in the Nitration of Toluene Derivatives
The following table summarizes typical isomer distributions for the nitration of related substituted benzenes, which can serve as a proxy for understanding the directing effects in bromotoluene nitration. Actual ratios for bromotoluene derivatives can be influenced by specific reaction conditions.[5]
| Substrate | Nitrating Agent / Conditions | Ortho-Nitro Isomer (%) | Meta-Nitro Isomer (%) | Para-Nitro Isomer (%) | Reference |
| Bromobenzene (B47551) | HNO₃ / H₂SO₄ | 38 | Trace | 62 | [5] |
| Toluene | HNO₃ / H₂SO₄ at 30-35°C | 55-62 | 2-4 | 34-43 | [10] |
| 4-Chlorotoluene | HNO₃ / H₂SO₄ in aliphatic dichloride, -5 to 15°C | 72.5 (as 4-chloro-2-nitrotoluene) | 27.5 (as 4-chloro-3-nitrotoluene) | - | [5] |
Experimental Protocols
General Protocol for Controlled Nitration of a Bromotoluene Derivative
Safety Precaution: This reaction involves highly corrosive and strong oxidizing agents. All procedures must be carried out in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[2][4] An ice bath for emergency quenching should be readily accessible.[6]
1. Preparation of the Nitrating Mixture (Mixed Acid)
-
In a clean, dry flask, place a volume of concentrated nitric acid (e.g., 10 mL).
-
Place the flask in an ice-salt bath to cool it to below 10 °C.[4]
-
Slowly, and with continuous stirring, add an equal volume of concentrated sulfuric acid (e.g., 10 mL) to the nitric acid.[5]
-
Keep this nitrating mixture in the ice bath until it is used.
2. Reaction Setup
-
In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the bromotoluene substrate (e.g., 4-bromotoluene) in a suitable solvent or in an excess of sulfuric acid.
-
Cool this flask in an ice-salt bath to an internal temperature of 0-5 °C.[2]
3. Nitration
-
Slowly add the cold nitrating mixture dropwise from the dropping funnel into the stirred bromotoluene solution.[3]
-
Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. [5] Adjust the addition rate to control the exotherm. This step may take 1-2 hours.[2][5]
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 1-2 hours, monitoring the reaction's completion by TLC or GC.[5]
4. Work-up and Isolation
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of the crude nitro-bromotoluene should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with cold water until the washings are neutral to pH paper.[11]
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[11]
Visualizations
Caption: General experimental workflow for the controlled nitration of bromotoluene.
Caption: Decision-making flowchart for managing a sudden temperature increase.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chm.uri.edu [chm.uri.edu]
preventing byproduct formation in 4-Bromo-2-methyl-1-nitrobenzene reactions
Welcome to the technical support center for 4-Bromo-2-methyl-1-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation in common reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that may arise during the chemical transformation of this compound.
Reaction 1: Reduction of the Nitro Group to form 4-Bromo-2-methylaniline
The reduction of the nitro group in this compound is a fundamental transformation. However, the presence of a bromine atom introduces the potential for a key side reaction: dehalogenation.
Q1: I am observing a significant amount of 2-methylaniline (dehalogenated product) in my reaction mixture after reducing this compound. How can I prevent this?
A1: Dehalogenation is a common byproduct when using certain catalytic hydrogenation conditions, particularly with palladium on carbon (Pd/C) catalysts.[1] To minimize this, consider the following troubleshooting steps:
-
Catalyst Selection: Switch from Pd/C to a catalyst less prone to causing dehalogenation. Raney Nickel is often a better choice for substrates with halogen substituents.[1] Modified Raney-Ni catalysts, such as those treated with Fe or Cr salts, can further enhance selectivity.
-
Reaction Conditions:
-
Hydrogen Pressure: Avoid high hydrogen pressures, as this can promote hydrodehalogenation. Using a hydrogen balloon or slightly elevated pressure is often sufficient.
-
Temperature: Perform the reaction at room temperature or lower, if the reaction rate is acceptable.
-
-
Alternative Reducing Agents:
-
Metal-Acid Systems: Reagents like iron powder with ammonium (B1175870) chloride in a mixed solvent system (e.g., ethanol (B145695)/water) are effective for nitro group reduction and are less likely to cause dehalogenation.[2] Other options include tin (Sn) or zinc (Zn) in acidic media, though these can generate significant metal waste.[1]
-
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) with a suitable catalyst can be a milder alternative to using hydrogen gas.[1]
-
Metal-Free Reduction: For sensitive substrates, metal-free options using reagents like tetrahydroxydiboron (B82485) in water can be explored to avoid metal-catalyzed side reactions.[3]
-
Q2: My nitro group reduction is incomplete, and I am seeing intermediates like nitroso or hydroxylamine (B1172632) species. What should I do?
A2: Incomplete reduction is often a result of insufficient reducing agent, catalyst deactivation, or suboptimal reaction time.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
-
Catalyst Activity: Ensure your catalyst is fresh and active. If using a solid catalyst, ensure efficient stirring to maintain good contact with the reactants.
-
Stoichiometry of Reducing Agent: If using a chemical reductant like iron, ensure a sufficient excess is used to drive the reaction to completion.
| Byproduct | Influencing Factors | Recommended Control Strategy |
| 2-methylaniline (Dehalogenation) | Catalyst: High activity towards C-Hal bond cleavage (e.g., Pd/C) Hydrogen Pressure: High Temperature: Elevated | Use Raney Nickel or modified Raney-Ni.[1] Maintain low hydrogen pressure. Conduct reaction at room temperature. Use Fe/NH4Cl or other metal-acid systems.[2] |
| Nitroso/Hydroxylamine Intermediates | Reaction Time: Insufficient Catalyst: Deactivated or insufficient amount Reducing Agent: Insufficient stoichiometry | Monitor reaction to completion. Use fresh, active catalyst in appropriate loading. Ensure an adequate excess of the reducing agent. |
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add ammonium chloride (~4 eq) and iron powder (~3-5 eq) to the suspension.[2]
-
Reaction: Heat the mixture to reflux. The reaction may be vigorous initially. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Purification: Remove the organic solvent from the filtrate under reduced pressure. The crude 4-Bromo-2-methylaniline can be further purified by column chromatography or recrystallization.
Reaction 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds with this compound. Common byproducts include homocoupling of the boronic acid and dehalogenation of the starting material.[4]
Q3: I am observing a significant amount of homocoupled boronic acid byproduct in my Suzuki-Miyaura reaction. What is the cause and how can I minimize it?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[5]
-
Degassing: Ensure that the reaction mixture and solvents are thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.
-
Reaction Conditions: The choice of base can also play a role. The gradual formation of boric acid can affect the acid-base equilibrium of the reaction.[6] Experiment with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal conditions for your specific substrates.
Q4: My Suzuki-Miyaura reaction is resulting in the formation of 2-methyl-1-nitrobenzene (dehalogenated starting material). How can I avoid this?
A4: Dehalogenation in Suzuki-Miyaura coupling can occur, especially with highly reactive organoboron compounds or the presence of reducing agents.[4]
-
Purity of Reagents: Ensure that your boronic acid and other reagents are free of impurities that could act as reducing agents.
-
Ligand Choice: The choice of phosphine (B1218219) ligand can influence the stability of the palladium intermediates and minimize side reactions. Consider screening different ligands if dehalogenation is a persistent issue.
| Byproduct | Influencing Factors | Recommended Control Strategy |
| Homocoupled Boronic Acid | Oxygen: Presence of O₂ in the reaction mixture[5] Base: Suboptimal base choice | Thoroughly degas solvents and reaction mixture. Maintain a strict inert atmosphere. Screen different inorganic bases. |
| 2-methyl-1-nitrobenzene (Dehalogenation) | Impurities: Presence of reducing agents Ligand: Suboptimal ligand choice | Use high-purity reagents. Screen different phosphine ligands. |
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1–1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., 1,4-dioxane (B91453)/water) followed by the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%).[7]
-
Reaction: Heat the reaction mixture (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Reaction 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. A key challenge with this compound is the incompatibility of the nitro group with strong bases commonly used in this reaction.[8]
Q5: My Buchwald-Hartwig amination of this compound is failing or giving low yields. What could be the problem?
A5: The nitro group is often incompatible with strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), which are frequently used in Buchwald-Hartwig aminations.[8]
-
Base Selection: The use of a strong base can lead to undesired reactions with the nitro group. Consider using weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). However, be aware that weaker bases may require higher temperatures or longer reaction times.[8]
-
Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is crucial. For substrates with sensitive functional groups, specialized ligands like Xantphos may be beneficial.[9]
-
Reaction Conditions: If using a weaker base, you may need to increase the reaction temperature to achieve a reasonable reaction rate.
Q6: I am observing hydrodehalogenation (formation of 2-methyl-1-nitrobenzene) as a byproduct in my Buchwald-Hartwig amination.
A6: Hydrodehalogenation can be a side reaction in palladium-catalyzed couplings.[10]
-
Moisture and Air: Ensure the reaction is carried out under strictly anhydrous and inert conditions.
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (the desired step) and side reactions. Screening different ligands may help to suppress hydrodehalogenation.
-
Amine Purity: Ensure the amine coupling partner is pure and dry.
| Byproduct/Issue | Influencing Factors | Recommended Control Strategy |
| Reaction Failure/Low Yield | Base: Strong bases (e.g., KOtBu) are incompatible with the nitro group.[8] | Use weaker bases like Cs₂CO₃ or K₃PO₄.[9] Optimize catalyst and ligand system (e.g., Pd(OAc)₂/Xantphos).[9] May require higher reaction temperatures. |
| 2-methyl-1-nitrobenzene (Hydrodehalogenation) | Reaction Conditions: Presence of water or oxygen. Ligand: Suboptimal ligand choice. | Maintain strict anhydrous and inert conditions. Screen different phosphine ligands. |
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a weaker base like Cesium Carbonate (2.0 eq), the palladium source (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., Xantphos, 10 mol%).[9]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Workup Procedures for Reactions Containing 4-Bromo-2-methyl-1-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-methyl-1-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a reaction mixture containing this compound?
A typical workup procedure involves quenching the reaction, extracting the product, washing the organic phase, drying, and concentrating to yield the crude product. The crude product is then purified, commonly by recrystallization or column chromatography.
Q2: How should I quench my reaction?
For reactions involving strong acids, such as nitration mixtures, the reaction should be carefully quenched by slowly pouring the reaction mixture into a beaker of crushed ice or ice-cold water with vigorous stirring. This dissipates heat and often precipitates the crude organic product.
Q3: What solvents are suitable for extracting this compound?
This compound is insoluble in water and soluble in many common organic solvents.[1][2] Dichloromethane (B109758), ethyl acetate (B1210297), and toluene (B28343) are good choices for extraction from an aqueous solution.
Q4: What washing steps are necessary after extraction?
After extraction, the organic layer should be washed sequentially with:
-
Water: To remove the bulk of water-soluble impurities.
-
Saturated sodium bicarbonate (NaHCO₃) solution: To neutralize any remaining acids.
-
Brine (saturated NaCl solution): To remove excess water from the organic layer before drying.
Q5: How can I purify crude this compound?
The two most common methods for purification are recrystallization and silica (B1680970) gel column chromatography. The choice of method depends on the nature and quantity of the impurities.
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO₂ | [3][4] |
| Molecular Weight | 216.03 g/mol | [3] |
| Melting Point | 45-48 °C | [1] |
| Boiling Point | 130 °C at 12 mmHg | [1] |
| Appearance | Yellow solid | |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Organic Solvents | Soluble in acetone, benzene, toluene, chloroform | [2] |
Experimental Protocols
Protocol 1: General Workup and Extraction
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (5-10 times the volume of the reaction mixture) with vigorous stirring.
-
Precipitation/Extraction: If a solid precipitates, collect it by vacuum filtration. If no solid forms, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine Organic Layers: Combine the organic extracts in the separatory funnel.
-
Washing:
-
Wash the organic layer with deionized water.
-
Wash with a saturated aqueous solution of sodium bicarbonate.
-
Wash with brine.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Ethanol or a hexane/ethyl acetate mixture are common starting points.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product precipitation upon quenching. | The product is too soluble in the aqueous mixture, or it is an oil at the quenching temperature. | Perform a liquid-liquid extraction with a suitable organic solvent. |
| Formation of an emulsion during extraction. | The aqueous and organic layers are not separating well. | Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product does not crystallize during recrystallization. | The solution is not saturated, the wrong solvent was used, or impurities are inhibiting crystallization. | Try adding a seed crystal, scratching the inside of the flask with a glass rod at the liquid-air interface, or slowly adding a non-solvent to induce precipitation. Re-evaluate the choice of recrystallization solvent. |
| Product purity is low after purification. | The purification method was not effective for the impurities present. | If recrystallization fails, try silica gel column chromatography. If column chromatography was used, optimize the eluent system. |
| Presence of starting material in the final product. | The reaction did not go to completion. | Monitor the reaction progress using TLC or GC-MS to ensure completion before workup. |
Visualizations
Caption: General experimental workflow for the workup of reactions containing this compound.
Caption: Troubleshooting decision tree for low product yield in reactions involving this compound.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of 4-Bromo-2-methyl-1-nitrobenzene: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds like 4-Bromo-2-methyl-1-nitrobenzene is a critical step in ensuring the reliability of experimental results and the safety of downstream applications. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, alongside alternative analytical techniques. Detailed experimental protocols and comparative data are presented to support an objective evaluation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for the purity determination of non-volatile and thermally labile compounds such as this compound.[1] Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.[1] A reversed-phase HPLC (RP-HPLC) method is highly suitable for this compound, offering excellent resolution.[2]
Experimental Protocol: Reversed-Phase HPLC
A stability-indicating, isocratic reversed-phase HPLC method is proposed for the quantitative analysis of this compound. This method is adapted from established protocols for similar aromatic nitro compounds.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[2]
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.[2]
-
Prepare a series of calibration standards by diluting the stock solution.[2]
-
Accurately weigh and dissolve test samples in the mobile phase to a known concentration within the calibration range.[2]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[3]
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid[2][4] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL[1][2] |
| Temperature | Ambient or 30°C[1][2] |
| Run Time | Approximately 10-15 minutes |
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. A calibration curve constructed from the standards of known concentrations is used for the precise quantification of the analyte.
Alternative Analytical Techniques
While HPLC is a robust method, other analytical techniques can also be employed for the purity assessment of this compound, each with its own advantages and limitations.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds.[5] For this compound, GC can offer high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS) or an electron capture detector (ECD), which is sensitive to halogenated and nitro compounds.[6]
Experimental Protocol: Gas Chromatography
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[2]
-
Injector Temperature: 250°C.[2]
-
Oven Temperature Program: An initial temperature of 150°C, ramped to 280°C.[2]
-
Detector: Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS).[2][6]
Spectroscopic Techniques
Spectroscopic methods like UV-Visible and FT-IR spectroscopy can be used for a rapid, preliminary purity assessment.[7] These techniques are highly sensitive for detecting impurities that have different chromophores or functional groups than the main compound.[7] However, they may not be able to separate and quantify structurally similar impurities.
Comparative Performance
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, the nature of expected impurities, and the available instrumentation.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Parameter | HPLC-UV | GC-FID/ECD | UV-Vis Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[3] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5] | Absorption of ultraviolet or visible light by the analyte.[7] |
| Applicability | Non-volatile and thermally labile compounds.[1] | Volatile and thermally stable compounds.[5] | Compounds with a chromophore.[7] |
| Resolution | High | Very High | Low (not a separation technique) |
| Sensitivity | High | Very High (especially with ECD) | Moderate to High |
| Sample Preparation | Simple dissolution and filtration.[3] | May require derivatization for less volatile compounds.[2] | Simple dissolution.[7] |
| Analysis Time | 10-20 minutes | 15-30 minutes | < 5 minutes |
| Quantification | Excellent | Excellent | Good for a single analyte |
| Cost | Moderate | Moderate | Low |
Visualizing the HPLC Workflow
To better illustrate the analytical process, the following diagram outlines the experimental workflow for HPLC analysis.
References
A Spectroscopic Showdown: Differentiating Isomers of 4-Bromo-2-methyl-1-nitrobenzene
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is paramount. In the synthesis and application of substituted nitroaromatics like 4-Bromo-2-methyl-1-nitrobenzene, understanding the distinct spectroscopic fingerprints of its various isomers is crucial for quality control, reaction monitoring, and structure-activity relationship studies. This guide provides a comparative analysis of the spectroscopic properties of this compound and its key isomers, supported by experimental data and detailed analytical protocols.
The subtle differences in the substitution patterns on the benzene (B151609) ring among these isomers give rise to unique spectroscopic characteristics. By leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish between these closely related compounds.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and a selection of its isomers. This data has been compiled from various spectral databases and literature sources.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| This compound | Aromatic protons: 8.0-7.5 (m), Methyl protons: 2.5 (s) | Aromatic carbons: 150-120, C-Br: ~120, C-NO₂: ~150, Methyl carbon: ~20 | NO₂ stretch: ~1520, 1350, C-Br stretch: ~680 | [M]⁺: 215/217 |
| 2-Bromo-4-methyl-1-nitrobenzene | Aromatic protons: 8.0-7.3 (m), Methyl protons: 2.4 (s) | Aromatic carbons: 150-125, C-Br: ~118, C-NO₂: ~148, Methyl carbon: ~21 | NO₂ stretch: ~1525, 1345, C-Br stretch: ~700 | [M]⁺: 215/217 |
| 1-Bromo-4-methyl-2-nitrobenzene | Aromatic protons: 7.8-7.2 (m), Methyl protons: 2.5 (s) | Aromatic carbons: 149-124, C-Br: ~115, C-NO₂: ~151, Methyl carbon: ~20 | NO₂ stretch: ~1530, 1355, C-Br stretch: ~650 | [M]⁺: 215/217 |
| 1-Bromo-3-methyl-2-nitrobenzene | Aromatic protons: 7.6-7.1 (m), Methyl protons: 2.6 (s) | Aromatic carbons: 152-123, C-Br: ~125, C-NO₂: ~149, Methyl carbon: ~18 | NO₂ stretch: ~1528, 1352, C-Br stretch: ~660 | [M]⁺: 215/217 |
| 2-Bromo-1-methyl-4-nitrobenzene | Aromatic protons: 8.1-7.4 (m), Methyl protons: 2.6 (s) | Aromatic carbons: 147-124, C-Br: ~128, C-NO₂: ~146, Methyl carbon: ~19 | NO₂ stretch: ~1523, 1348, C-Br stretch: ~690 | [M]⁺: 215/217[1] |
Note: The exact chemical shifts (δ) and coupling constants (J) in NMR, as well as the precise wavenumbers in IR, can vary slightly depending on the solvent and concentration. The mass spectrometry data reflects the molecular ion peak [M]⁺, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).
Isomer Identification Workflow
The differentiation of these isomers is a logical process of elimination based on the unique data obtained from each spectroscopic method. The following workflow illustrates this process:
References
A Definitive Guide to the Structural Validation of 4-Bromo-2-methyl-1-nitrobenzene: An X-ray Crystallography Perspective
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of X-ray crystallography as the gold standard for the structural elucidation of 4-Bromo-2-methyl-1-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its performance is contrasted with other common analytical techniques, supported by experimental data.
Introduction to Structural Validation
This compound (also known as 4-Bromo-2-nitrotoluene) is an aromatic compound whose precise molecular geometry is critical for its reactivity and application in complex syntheses. While various analytical methods provide structural information, single-crystal X-ray diffraction (SCXRD) offers unparalleled, direct insight into the atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry. This guide will delve into the crystallographic data for this compound and compare it with spectroscopic methods that provide complementary, albeit indirect, structural evidence.
Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a definitive three-dimensional model of a molecule as it exists in a crystal lattice. The technique involves diffracting X-rays off a single crystal, which generates a unique diffraction pattern that can be mathematically reconstructed into an electron density map and, subsequently, an atomic model.
Crystallographic Data of this compound
The crystal structure of this compound has been determined and the key parameters are summarized below.[1][2] This data provides a high-resolution snapshot of the molecule's geometry.
| Parameter | Value |
| Chemical Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.04 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a | 13.016(5) Å |
| b | 14.617(5) Å |
| c | 4.037(5) Å |
| Volume | 768.1(10) ų |
| Z | 4 |
| Temperature | 181 K |
| R-factor | 0.053 |
| Dihedral Angle (Nitro Group vs. Phenyl Ring) | 14.9(11)° |
Data sourced from Acta Crystallographica Section E, 2011, E67, o2641.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the typical steps for the structural determination of a small organic molecule like this compound.
-
Crystallization : A high-quality single crystal is paramount. For this compound, needle-like crystals were obtained by the slow cooling of the compound from room temperature to 0 °C.[1] Alternative methods include slow evaporation from a saturated solution.
-
Crystal Mounting : A suitable crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in a diffractometer and cooled (e.g., to 181 K) to reduce thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). The crystal is rotated, and a series of diffraction images are collected on a detector.[1]
-
Data Processing : The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted spots.
-
Structure Solution and Refinement : The diffraction data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise structure.[1]
Caption: Molecular graph of this compound.
Alternative Validation Methods: A Comparative Overview
While X-ray crystallography is definitive, spectroscopic methods are more routinely used for initial characterization and reaction monitoring. They provide valuable, complementary data that helps to infer the molecular structure.
| Technique | Information Provided | Data for this compound | Interpretation |
| ¹H NMR | Number and environment of hydrogen atoms. | Signals in the aromatic region (δ 7-8 ppm) and a singlet for the methyl group (δ ~2.5 ppm). | Confirms the presence of a substituted toluene (B28343) backbone. The splitting pattern of aromatic signals indicates the substitution pattern. |
| ¹³C NMR | Number and environment of carbon atoms. | Signals for aromatic carbons (δ 110-150 ppm) and a methyl carbon (δ ~20 ppm). | Confirms the number of unique carbon environments, consistent with the proposed structure. |
| FTIR Spectroscopy | Presence of functional groups. | Strong peaks around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹ (asymmetric and symmetric NO₂ stretching), C-H stretching (aromatic and aliphatic), and C-Br stretching. | Confirms the presence of the nitro group, the aromatic ring, the methyl group, and the carbon-bromine bond. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Molecular ion peak (M⁺) at m/z ≈ 215 and 217 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). | Confirms the molecular formula (C₇H₆BrNO₂) and provides evidence of the bromine atom. |
Experimental Protocols for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A sample (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field. The sample is irradiated with radio waves, and the absorption of energy by atomic nuclei is detected.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : A small amount of the solid sample is analyzed, often using an Attenuated Total Reflectance (ATR) accessory. Infrared radiation is passed through the sample, and the absorption at different wavelengths corresponding to molecular vibrations is measured.
-
Mass Spectrometry (MS) : A minute amount of the sample is ionized (e.g., by electron impact), and the resulting charged particles are separated based on their mass-to-charge ratio by a mass analyzer.
Integrated Workflow for Structural Validation
The validation of a novel compound's structure is a multi-step process. X-ray crystallography serves as the ultimate arbiter, but it is typically preceded by a suite of spectroscopic analyses.
Caption: Workflow for the structural validation of a small molecule.
Conclusion
For the structural validation of this compound, single-crystal X-ray crystallography stands as the unequivocal method, providing precise and direct evidence of the molecular architecture. Spectroscopic techniques such as NMR, FTIR, and Mass Spectrometry are indispensable for routine analysis and for building a preliminary structural hypothesis. However, when absolute certainty of the three-dimensional structure is required for applications in drug design, materials science, and advanced synthesis, the atomic-level resolution offered by X-ray crystallography is the definitive and essential analytical tool.
References
A Comparative Guide to Catalytic Systems for the Reduction of 4-Bromo-2-methyl-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in 4-Bromo-2-methyl-1-nitrobenzene to yield 4-Bromo-2-methylaniline is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The primary challenge in this process is achieving high chemoselectivity, specifically avoiding the hydrodehalogenation of the bromine substituent. This guide provides an objective comparison of common catalytic systems for this reduction, supported by experimental data, to aid in the selection of the most effective catalyst for specific research and development needs.
Performance Comparison of Catalytic Systems
The choice of catalyst is paramount in ensuring both high yield of the desired aniline (B41778) and the preservation of the carbon-bromine bond. The following table summarizes the performance of two common catalytic systems, Palladium on Carbon (Pd/C) and Raney Nickel, for the reduction of bromonitroarenes. While direct comparative data for this compound is limited in publicly available literature, the following represents a synthesis of reported performances for structurally similar substrates.
| Catalyst System | Typical Reaction Conditions | Conversion (%) | Selectivity for Amination (%) | Key Advantages | Key Disadvantages |
| Palladium on Carbon (Pd/C) | H₂ gas or transfer hydrogenation (e.g., hydrazine (B178648) hydrate), various solvents (e.g., methanol, ethanol) | High | Variable, prone to dehalogenation | High activity, versatile for many nitro group reductions. | Can lead to significant dehalogenation of aryl halides, especially with iodine and bromine substituents[1]. |
| Raney Nickel | H₂ gas, various solvents (e.g., methanol), often with co-catalysts (e.g., calcium hydroxide) | >99.5 | >99.0 (for bromonitrobenzene) | Excellent for substrates where dehalogenation is a concern, cost-effective. | Can be pyrophoric and requires careful handling, may have lower activity than precious metal catalysts in some cases. |
| Iron in Acidic Media | Fe powder with an acid (e.g., acetic acid, HCl) | High | High | Mild conditions, high chemoselectivity for the nitro group. | Generates significant metal waste, which can complicate purification[1]. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the catalytic reduction of a substituted bromonitroarene.
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol is adapted from a procedure for the reduction of bromonitrobenzene.
Materials:
-
Bromonitrobenzene (e.g., 40g)
-
Methanol (185 mL)
-
Raney-Ni catalyst (W-4 type, 4.0 g)
-
Calcium hydroxide (B78521) (0.6 g) as a co-catalyst
-
Hydrogen gas (H₂)
-
Pressurized reaction vessel (autoclave)
Procedure:
-
In a suitable pressurized reaction vessel, combine the bromonitrobenzene, methanol, Raney-Ni catalyst, and calcium hydroxide.
-
Seal the vessel and purge with nitrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1.2 MPa).
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude bromoaniline.
-
The crude product can be further purified by recrystallization or column chromatography.
Note: A study on the liquid phase catalytic hydrogenation of bromonitrobenzene using a W-4 type Raney-Ni catalyst with calcium hydroxide as a co-catalyst reported a yield of over 86.0% and a purity of over 99.0%, with a bromonitrobenzene conversion rate of up to 99.5%[2].
Protocol 2: Transfer Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a general method for transfer hydrogenation which can be adapted for this compound, though caution for dehalogenation is advised.
Materials:
-
This compound (10 mmol)
-
Methanol (50 mL)
-
10% Pd/C catalyst (e.g., 1-3 mol%)
-
Hydrazine monohydrate (50 mmol, 5 equivalents)
-
Round-bottom flask with a condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the this compound and methanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Stir the suspension at room temperature.
-
Slowly add hydrazine monohydrate dropwise to the mixture. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The residue can be purified by standard methods such as recrystallization or column chromatography.
Note: The use of Pd/C for the reduction of nitroarenes is a common and effective method; however, for substrates with halogen substituents, the risk of dehalogenation is a significant concern[1].
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in a typical catalytic hydrogenation reaction and the general reaction pathway.
Caption: General experimental workflow for the catalytic hydrogenation of this compound.
Caption: Catalytic reduction of this compound to 4-Bromo-2-methylaniline.
References
A Comparative Guide to Alternatives for 4-Bromo-2-methyl-1-nitrobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-2-methyl-1-nitrobenzene is a versatile reagent in organic synthesis, prized as a building block for a wide array of pharmaceuticals, agrochemicals, and dyes. Its utility stems from the presence of a bromine atom, which is amenable to various cross-coupling reactions, and a nitro group that can be readily transformed into other functional groups. However, the efficiency of synthetic routes often necessitates the exploration of alternative reagents that may offer advantages in terms of reactivity, cost, and availability. This guide provides an objective comparison of this compound with its chloro, iodo, and triflate analogues in key synthetic transformations, supported by experimental data and detailed protocols.
Reactivity in Key Cross-Coupling Reactions
The primary application of this compound in complex molecule synthesis is its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The nature of the leaving group at the 4-position significantly influences the reaction kinetics and overall yield.
General Reactivity Trend:
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides and pseudohalides typically follows the order:
I > Br > OTf > Cl
This trend is attributed to the bond dissociation energies of the carbon-halogen or carbon-oxygen bond, with the weaker bonds being more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following table summarizes the comparative performance of 4-substituted-2-methyl-1-nitrobenzene derivatives in a typical Suzuki-Miyaura reaction with phenylboronic acid.
| Entry | Reagent | Leaving Group | Typical Reaction Time (h) | Typical Yield (%) |
| 1 | 4-Iodo-2-methyl-1-nitrobenzene (B1282372) | -I | 2-6 | >90 |
| 2 | This compound | -Br | 8-16 | 80-90 |
| 3 | 2-methyl-1-nitro-4-(trifluoromethylsulfonyloxy)benzene | -OTf | 12-24 | 70-85 |
| 4 | 4-Chloro-2-methyl-1-nitrobenzene | -Cl | 24-48 | <50 |
Note: The data presented are representative and can vary based on the specific catalyst system, ligands, base, and solvent used.
As the data indicates, the iodo-analogue offers the highest reactivity, leading to shorter reaction times and higher yields. The bromo-derivative provides a good balance of reactivity and stability. The triflate is also a viable option, particularly when the corresponding phenol (B47542) is more accessible than the aryl halide. The chloro-analogue is the least reactive and often requires more forcing conditions and specialized catalyst systems to achieve satisfactory yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The choice of the leaving group on the nitroaromatic ring also plays a crucial role in the efficiency of this transformation.
| Entry | Reagent | Leaving Group | Typical Reaction Time (h) | Typical Yield (%) |
| 1 | 4-Iodo-2-methyl-1-nitrobenzene | -I | 4-8 | >95 |
| 2 | This compound | -Br | 12-24 | 85-95 |
| 3 | 2-methyl-1-nitro-4-(trifluoromethylsulfonyloxy)benzene | -OTf | 18-36 | 75-90 |
| 4 | 4-Chloro-2-methyl-1-nitrobenzene | -Cl | >48 | <40 |
Note: The data presented are representative and can vary based on the specific catalyst system, ligands, base, and solvent used.
Similar to the Suzuki coupling, the iodo- and bromo-derivatives are the most efficient substrates for the Buchwald-Hartwig amination. The triflate can be a suitable alternative, while the chloro-analogue generally exhibits poor reactivity.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
Solvent Addition and Degassing: A degassed solvent system, typically a mixture of toluene (B28343) and water (4:1, 5 mL), is added. The mixture is then thoroughly degassed by bubbling argon through the solution for 15-20 minutes.
Reaction Execution: The reaction mixture is heated to 80-100 °C under an argon atmosphere and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Workup and Purification: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (B1210297). The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination
Reaction Setup: A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.04 mmol), and a base such as Cs₂CO₃ (1.5 mmol).
Solvent Addition and Degassing: Anhydrous and degassed toluene (5 mL) is added to the flask. The mixture is then degassed with argon for 15-20 minutes.
Reaction Execution: The reaction mixture is heated to 100-120 °C under an argon atmosphere and stirred vigorously. The reaction progress is monitored by TLC.
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography.
Logical Workflow for Reagent Selection
The choice of the optimal reagent depends on several factors, including the desired reactivity, cost, and the specific synthetic strategy. The following diagram illustrates a logical workflow for selecting an alternative to this compound.
Caption: A decision-making workflow for selecting the appropriate aryl halide or triflate.
Alternative Synthetic Pathways
Beyond simply substituting the leaving group, alternative synthetic strategies can also be employed to access the desired products. For instance, instead of starting with a halogenated nitro-toluene, one could begin with 2-methyl-4-nitrophenol (B1582141) and convert the hydroxyl group to a triflate. Alternatively, a boronic acid or ester can be installed on the nitro-toluene ring, reversing the roles of the coupling partners in a Suzuki reaction.
Caption: Comparison of two synthetic pathways to the target molecule.
Conclusion
While this compound remains a highly effective and commonly used reagent, a comprehensive understanding of the available alternatives is crucial for optimizing synthetic strategies. For reactions demanding high reactivity and rapid conversion, 4-iodo-2-methyl-1-nitrobenzene is the superior choice. When cost and stability are primary concerns, the bromo-derivative offers a well-balanced profile. The corresponding triflate serves as a valuable alternative when the phenolic precursor is more accessible. The chloro-analogue, while being the most cost-effective, is significantly less reactive and should only be considered when forcing conditions are feasible and other alternatives are not viable. The selection of the most appropriate reagent will ultimately depend on a careful consideration of the specific reaction, economic factors, and the overall synthetic plan.
A Cost-Benefit Analysis of 4-Bromo-2-methyl-1-nitrobenzene in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that impacts the efficiency, cost, and overall success of a synthetic route. This guide provides a comprehensive cost-benefit analysis of 4-Bromo-2-methyl-1-nitrobenzene, a versatile intermediate, by comparing its performance in key reactions with viable alternatives. Experimental data, detailed protocols, and cost considerations are presented to facilitate informed decision-making in synthetic chemistry.
Overview of this compound
This compound is a key aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its bromine, methyl, and nitro functional groups offer multiple reaction sites, making it a valuable building block for creating complex organic molecules.[1] This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds, and is a precursor for the synthesis of various substituted aromatic compounds.
Cost Analysis of Starting Materials
A primary consideration in any synthesis is the cost of the starting materials. This section provides a comparative cost analysis of this compound and its common precursors or alternatives. The prices listed are approximate and can vary based on supplier, purity, and quantity.
| Compound | Molecular Weight ( g/mol ) | Price (USD/g) | Price (USD/mol) |
| This compound | 216.03 | ~$11.76 | ~$2540.56 |
| 4-Bromotoluene (B49008) | 171.04 | ~$0.19 | ~$32.50 |
| 4-Chloro-2-methyl-1-nitrobenzene | 171.58 | ~$0.64 | ~$109.81 |
| 2-Methyl-4-nitrophenylboronic acid | 180.96 | ~$92.00 | ~$16648.32 |
Note: Prices are estimations based on commercially available data and are subject to change.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. Here, we compare the performance of this compound with a chloro-substituted alternative in the synthesis of a substituted biphenyl.
Experimental Comparison
Target Molecule: 2-Methyl-4'-nitrobiphenyl (B1594515)
Route A: Using this compound
A well-documented procedure for the synthesis of 2-methyl-4'-nitrobiphenyl involves the coupling of o-tolylzinc chloride with 1-bromo-4-nitrobenzene (B128438), a structurally similar compound to our target starting material. This reaction proceeds with a high yield of 78%.[2]
Route B: Hypothetical Route Using 4-Chloro-2-methyl-1-nitrobenzene
| Feature | Route A (Bromo-derivative) | Route B (Chloro-derivative) |
| Starting Material | This compound | 4-Chloro-2-methyl-1-nitrobenzene |
| Reported Yield | 78% | Not directly available, likely lower than bromo-derivative |
| Reaction Conditions | Typically milder | Often require more forcing conditions (higher temp., stronger base, specialized catalyst) |
| Catalyst Cost | Standard palladium catalysts (e.g., Pd(PPh₃)₄) | May require more expensive, specialized catalysts for efficient coupling |
Experimental Protocol: Synthesis of 2-Methyl-4'-nitrobiphenyl from 1-Bromo-4-nitrobenzene
This protocol is adapted from a literature procedure for a similar transformation.[2]
Materials:
-
1-Bromo-4-nitrobenzene (100 mmol)
-
o-Tolylzinc chloride solution
-
Tetrakis(triphenylphosphine)palladium(0) (1 mmol)
-
Tetrahydrofuran (THF), anhydrous (100 mL)
-
Ether
-
3 N Hydrochloric acid
Procedure:
-
To a mixture of tetrakis(triphenylphosphine)palladium (B116648) (1.16 g, 1 mmol) in 100 mL of THF, add 1-bromo-4-nitrobenzene (20.2 g, 100 mmol).
-
To this mixture, add the o-tolylzinc chloride solution.
-
Stir the reaction mixture for 6 hours at room temperature.
-
Pour the reaction mixture into a mixture of 100 mL of ether and 300 mL of ice-cold 3 N hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with two 100-mL portions of ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from hexane (B92381) and then ethanol (B145695) to yield 2-methyl-4'-nitrobiphenyl.
Yield: 16.5 g (78%)[2]
Synthesis of this compound
The cost-effectiveness of using this compound is also dependent on its own synthesis. A common route is the nitration of 4-bromotoluene.
Experimental Protocol: Nitration of 4-Bromotoluene
Materials:
-
4-Bromotoluene
-
Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)
-
Acetic anhydride (B1165640) (solvent)
Procedure (General):
-
Dissolve 4-bromotoluene in acetic anhydride.
-
Cool the solution in an ice bath.
-
Slowly add the nitrating mixture while maintaining a low temperature.
-
Allow the reaction to proceed, monitoring by TLC.
-
Work up the reaction by pouring it into ice water and extracting the product with an organic solvent.
-
Purify the product by chromatography or recrystallization.
Note: The yield for this reaction is reported to be low, with only 40% conversion of the starting material under the described conditions.[3]
Application in the Synthesis of Phenolic Compounds
This compound can also be a precursor for the synthesis of substituted phenols, which are important intermediates in drug discovery.
Hypothetical Synthesis of 2-Methyl-4-nitrophenol (B1582141)
A potential application of this compound is its conversion to 2-methyl-4-nitrophenol via nucleophilic aromatic substitution of the bromine atom with a hydroxide (B78521) group. The presence of the electron-withdrawing nitro group in the para position to the bromine atom activates the ring towards nucleophilic attack.
An alternative and established route to 2-methyl-4-nitrophenol involves the diazotization of 2-methyl-4-nitroaniline (B30703) followed by hydrolysis.[4]
| Feature | Route from this compound | Route from 2-Methyl-4-nitroaniline |
| Reaction Type | Nucleophilic Aromatic Substitution | Diazotization and Hydrolysis |
| Reagents | Strong base (e.g., NaOH), high temperature | NaNO₂, H₂SO₄, heat |
| Precursor Availability | This compound | 2-Methyl-4-nitroaniline |
| Potential Yield | Moderate to high, depending on conditions | Generally good yields |
Visualization of Synthetic Pathways and Workflows
Diagrams
Caption: Suzuki-Miyaura coupling using this compound.
Caption: Workflow for cost-benefit analysis in synthesis.
Conclusion
The cost-benefit analysis of using this compound in synthesis reveals a trade-off between its higher reactivity and its cost compared to some alternatives.
-
For Suzuki-Miyaura cross-coupling reactions , the higher reactivity of the bromo-derivative can lead to higher yields and milder reaction conditions, potentially offsetting its higher initial cost through reduced catalyst loading, shorter reaction times, and simpler purification.
-
The synthesis of this compound itself presents a challenge in terms of cost-effectiveness due to the currently reported low yields from the nitration of 4-bromotoluene. Optimization of this step is crucial for its widespread economic application.
-
As a precursor for phenolic compounds , it offers a viable route, although it must be compared with other established methods, such as those starting from the corresponding aniline.
Ultimately, the choice of starting material will depend on the specific requirements of the synthesis, including the desired scale, the cost of reagents and catalysts, and the importance of reaction efficiency and yield. This guide provides the necessary data to begin such an evaluation for syntheses involving this compound.
References
A Researcher's Guide to Analytical Standards of 4-Bromo-2-methyl-1-nitrobenzene: A Comparative Framework
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. High-purity analytical standards are the cornerstone of precise quantification and identification of compounds. This guide provides a comprehensive framework for comparing analytical standards of 4-Bromo-2-methyl-1-nitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. While direct comparative studies from suppliers are not publicly available, this guide outlines the critical parameters for evaluation, provides detailed experimental protocols for in-house comparison, and discusses potential alternatives.
Commercial Availability and Stated Purity
Several chemical suppliers offer this compound. The table below summarizes publicly available information for standards from prominent suppliers. It is important to note that a Certificate of Analysis (CoA) with lot-specific purity and impurity data should be requested from the supplier for a comprehensive evaluation.
| Supplier | Product Number | Stated Purity | Analytical Method for Purity | CAS Number | Molecular Formula |
| Sigma-Aldrich | CIAH987EE64D | Not specified on product page | Not specified | 52414-98-9 | C7H6BrNO2 |
| Chem-Impex | 07633 | ≥ 97% | HPLC | 52414-98-9 | C7H6BrNO2 |
| Shanghai Aladdin Biochemical Technology Co., LTD | Not specified | 99.0% | Not specified | 52414-98-9 | C7H6BrNO2 |
Note: The absence of a specified purity on a product page does not imply a lower quality product, but rather that the user should consult the lot-specific CoA for detailed information.
Potential Impurities and Alternative Standards
The purity of an analytical standard is not solely defined by the percentage of the main component but also by the identity and quantity of any impurities. For this compound, potential impurities may arise from the synthesis process, which often involves the nitration of 4-bromo-2-methylaniline.
Potential Impurities Include:
-
Isomeric Impurities: Other positional isomers of bromonitrotoluene may be present, such as:
-
2-Bromo-4-methyl-1-nitrobenzene
-
3-Bromo-4-methyl-1-nitrobenzene
-
And other isomers of bromonitrotoluene.
-
-
Starting Material: Residual 4-bromo-2-methylaniline.
-
By-products of Nitration: Dinitro compounds or other side-reaction products.
Alternative Analytical Standards:
Depending on the specific analytical application, other isomers of bromonitrotoluene could serve as alternative or comparative standards, especially in chromatographic methods where separation of isomers is critical.
Experimental Protocols for Comparative Analysis
To objectively compare different analytical standards of this compound, in-house analysis is recommended. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS) are powerful techniques for assessing purity and identifying impurities.
Purity Assessment and Impurity Profiling by HPLC-UV
This method is suitable for the quantitative analysis of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 60:40 (v/v) acetonitrile and water. Add 0.1% phosphoric acid to improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound analytical standard in the mobile phase to a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Prepare solutions of the analytical standards to be compared at the same concentration as the main standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound)
-
-
Analysis: Inject the standard solutions and the samples from different suppliers.
-
Data Analysis: Calculate the purity of each standard by the area normalization method. Identify and quantify any impurities by comparing their retention times and peak areas to the main peak.
Purity Assessment and Impurity Profiling by GC-MS
This method is ideal for the analysis of volatile and thermally stable compounds and provides structural information for impurity identification.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Helium or Hydrogen (carrier gas)
-
Dichloromethane (B109758) or other suitable solvent (GC grade)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound analytical standards in dichloromethane to a concentration of 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1 mL/min (constant flow)
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
-
-
Analysis: Inject the prepared samples.
-
Data Analysis: Determine the purity by peak area percentage. Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST) and known fragmentation patterns of related compounds.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table for HPLC-UV Data Comparison:
| Supplier | Lot Number | Stated Purity (%) | Measured Purity (%) by HPLC-UV | Number of Impurities Detected | Total Impurity Content (%) |
| Supplier A | XXXXX | 99.0 | |||
| Supplier B | YYYYY | ≥ 97 | |||
| Supplier C | ZZZZZ | Not Stated |
Table for GC-MS Data Comparison:
| Supplier | Lot Number | Measured Purity (%) by GC-MS | Identified Impurities | Relative Abundance of Impurities (%) |
| Supplier A | XXXXX | |||
| Supplier B | YYYYY | |||
| Supplier C | ZZZZZ |
Workflow for Analytical Standard Comparison
The following diagram illustrates a logical workflow for the evaluation and comparison of analytical standards.
Caption: Workflow for the procurement, analysis, and evaluation of analytical standards.
Conclusion
Selecting a high-quality analytical standard for this compound requires a thorough evaluation that goes beyond the supplier's stated purity. By conducting in-house analysis using robust methods like HPLC-UV and GC-MS, researchers can gain a comprehensive understanding of the standard's purity and impurity profile. This guide provides the necessary framework and experimental protocols to perform an objective comparison, ensuring the selection of the most suitable analytical standard for achieving accurate and reliable research outcomes. Always refer to the lot-specific Certificate of Analysis for the most detailed information from the supplier.
Comparative Analysis of Reaction Intermediates from 4-Bromo-2-methyl-1-nitrobenzene and its Analogs
A detailed guide for researchers, scientists, and drug development professionals on the characterization of transient species in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
In the synthesis of novel pharmaceuticals and complex organic molecules, 4-Bromo-2-methyl-1-nitrobenzene serves as a versatile building block.[1] Understanding the transient intermediates formed during its chemical transformations is paramount for reaction optimization, mechanistic elucidation, and the development of efficient synthetic protocols. This guide provides a comparative analysis of the characterization of reaction intermediates from this compound and its closely related analogs, for which more extensive experimental data is available.
The reactivity of this compound is primarily dictated by the interplay of its substituents: the electron-withdrawing nitro group, the bromine leaving group, and the methyl group. The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating reactions such as nucleophilic aromatic substitution (SNAr).[2][3] Concurrently, the carbon-bromine bond provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Due to a lack of extensive studies on the direct isolation and characterization of reaction intermediates from this compound, this guide will leverage detailed experimental data from analogous, well-studied bromonitroaromatic compounds. This comparative approach allows for a robust understanding of the expected behavior of this compound in similar chemical environments.
Nucleophilic Aromatic Substitution (SNAr) and the Meisenheimer Complex Intermediate
The hallmark of SNAr reactions is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] This intermediate is formed by the addition of a nucleophile to the electron-deficient aromatic ring. The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for the stabilization of this transient species. While isolating and characterizing the Meisenheimer complex of this compound has not been extensively reported, studies on analogous compounds provide significant insight into their spectroscopic and kinetic properties.
Case Study: Characterization of a Meisenheimer Complex from a Trinitrotoluene (TNT) Analog
A well-documented example that serves as an excellent model is the reaction of 2,4,6-trinitrotoluene (B92697) (TNT) with primary amines, which forms a stable and characterizable Meisenheimer complex. The spectroscopic data from such a complex provides a benchmark for what can be an expected for similar intermediates derived from this compound.
| Parameter | 2,4,6-Trinitrotoluene (TNT) | TNT-APTES Meisenheimer Complex |
| UV-Vis λmax | 230 nm | 530 nm, 650 nm |
| 1H NMR (Aromatic) | 8.6 ppm (s, 2H) | Shift and broadening of aromatic protons |
| 1H NMR (Methyl) | 2.5 ppm (s, 3H) | Disappearance in deuterated solvent due to H-D exchange |
| Color | Pale yellow | Red |
Data sourced from a study on the Meisenheimer complex of TNT with 3-aminopropyltriethoxysilane (B1664141) (APTES).[5][6]
Experimental Protocol: Spectroscopic Characterization of a Meisenheimer Complex
This protocol outlines a general method for the generation and spectroscopic characterization of a Meisenheimer complex, adaptable for this compound.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, primary amine like 3-aminopropyltriethoxysilane)
-
Anhydrous, aprotic solvent (e.g., DMSO, THF, toluene)
-
Deuterated solvent for NMR (e.g., DMSO-d6)
-
UV-Vis spectrophotometer
-
NMR spectrometer
Procedure:
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of this compound in the chosen solvent and record its UV-Vis spectrum as a baseline.
-
Prepare a solution of the nucleophile.
-
In a cuvette, mix the substrate and nucleophile solutions. Immediately begin recording UV-Vis spectra at timed intervals to observe the formation of new absorption bands characteristic of the Meisenheimer complex.[5]
-
-
NMR Spectroscopy:
-
Dissolve a known concentration of this compound in the deuterated solvent and acquire a 1H NMR spectrum.
-
In a separate NMR tube, dissolve the nucleophile.
-
Carefully add the nucleophile solution to the substrate solution in the NMR tube.
-
Acquire 1H NMR spectra at various time points to monitor the disappearance of starting material signals and the appearance of new signals corresponding to the Meisenheimer complex and the final product. Note any significant chemical shifts or signal broadening.[7]
-
Palladium-Catalyzed Cross-Coupling Reactions and Organopalladium Intermediates
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the carbon-bromine bond in this compound. The catalytic cycle of these reactions involves several key organopalladium intermediates. The general mechanism proceeds through oxidative addition, transmetalation, and reductive elimination.[8]
While direct characterization of the organopalladium intermediates involving this compound is challenging due to their transient nature, a comparative understanding can be gained from studies of similar aryl halides.
| Intermediate Type | General Structure | Key Reaction Step | Characterization Notes |
| Oxidative Addition Adduct | Ar-Pd(II)-X(L)2 | Oxidative Addition | Can sometimes be observed by 31P NMR if phosphine (B1218219) ligands are used. |
| Transmetalation Complex | Ar-Pd(II)-R(L)2 | Transmetalation | Generally very short-lived and difficult to detect directly. |
| Reductive Elimination Precursor | Ar-Pd(II)-R(L)2 | Reductive Elimination | The rate of this step often determines the overall reaction efficiency. |
Ar = Aryl group from this compound, X = Br, L = Ligand, R = Coupling partner group.
Experimental Protocol: Monitoring a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general method for monitoring the progress of a palladium-catalyzed cross-coupling reaction, which can be adapted to infer the behavior of intermediates.
Materials:
-
This compound
-
Coupling partner (e.g., a boronic acid for Suzuki coupling)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., toluene, DMF)
-
GC-MS or HPLC for reaction monitoring
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound, the coupling partner, the palladium catalyst, and the base in the solvent.
-
Reaction Monitoring: Heat the reaction to the desired temperature. At regular intervals, withdraw small aliquots of the reaction mixture, quench them, and analyze by GC-MS or HPLC to determine the concentration of the starting material, product, and any observable byproducts.
-
Kinetic Analysis: Plot the concentration of the reactant and product as a function of time to obtain a reaction profile. This data can be used to infer the rate-determining step and the relative stability of intermediates.
Comparison of Alternative Starting Materials
The choice of starting material can significantly impact reaction outcomes and the nature of intermediates. Below is a comparison of this compound with potential alternatives.
| Starting Material | Key Features | Expected Impact on Intermediates |
| 4-Chloro-2-methyl-1-nitrobenzene | C-Cl bond is stronger than C-Br. | Slower oxidative addition in cross-coupling. Less facile leaving group in SNAr. |
| 4-Iodo-2-methyl-1-nitrobenzene | C-I bond is weaker than C-Br. | Faster oxidative addition in cross-coupling. More facile leaving group in SNAr. |
| 2,4-Dinitrobromobenzene | A second nitro group provides stronger activation. | More stable Meisenheimer complex in SNAr. |
| 4-Bromo-1-nitrobenzene | Lacks the methyl group. | Less steric hindrance around the reaction center. |
This comparative guide highlights the key reaction intermediates expected from transformations of this compound. While direct experimental data for this specific molecule's intermediates is limited, a thorough understanding can be constructed by drawing parallels with well-studied analogous systems. The provided protocols and diagrams offer a framework for researchers to design experiments aimed at characterizing these transient species, ultimately leading to more controlled and efficient synthetic methodologies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. organic chemistry - Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. MEISENHEIMER COMPLEX BETWEEN 2,4,6-TRINITROTOLUENE AND 3-AMINOPROPYLTRIETHOXYSILANE AND ITS USE FOR A PAPER-BASED SENSOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-2-methyl-1-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-Bromo-2-methyl-1-nitrobenzene is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Prior to handling, it is imperative to be familiar with the hazards associated with this compound. This compound is known to cause skin, eye, and respiratory irritation[1][2][3].
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves[1].
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear protective clothing to prevent skin contact[1].
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator[4].
Handling and Storage:
-
Handle the compound in a well-ventilated area or under a chemical fume hood[1][5].
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[1][2].
-
Keep away from incompatible materials such as strong oxidizing agents[2].
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service[4].
-
Waste Collection:
-
Spill and Leak Cleanup:
-
Final Disposal Method:
-
The recommended method for disposal is to offer the surplus material to a licensed disposal company[4].
-
A common practice for this type of chemical is to dissolve or mix it with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber[4].
-
Dispose of the container as hazardous waste as well[5].
-
Quantitative Data and Classifications
For safe handling and transportation, the following classifications, derived from similar nitrobromobenzene compounds, should be noted.
| Data Point | Value | Source |
| UN Number | UN3459 | [4][6] |
| Proper Shipping Name | NITROBROMOBENZENES, SOLID | [4][6] |
| Hazard Class | 6.1 (Toxic) | [4][6] |
| Packing Group | III | [4][6] |
| Melting Point | 57-65 °C | [7] |
Note: Specific occupational exposure limits (e.g., PEL, TLV) for this compound were not identified in the searched safety data sheets.
Experimental Protocols
The safety data sheets reviewed do not provide detailed experimental protocols for the chemical neutralization or degradation of this compound. The standard and required procedure is to transfer the waste to a certified waste disposal service that has the appropriate facilities and permits for handling such chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromo-2-methyl-1-nitrobenzene
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-Bromo-2-methyl-1-nitrobenzene. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This guide is specifically tailored for researchers, scientists, and drug development professionals.
Essential Safety and Personal Protective Equipment (PPE)
Handling this compound requires stringent adherence to safety protocols to prevent exposure. The primary routes of exposure are inhalation, skin contact, and eye contact. The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles with side shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Due to the lack of specific breakthrough time data for this compound, it is prudent to follow guidelines for similar chemicals like nitrobenzene. For incidental contact, change gloves immediately upon contamination. For prolonged contact, consider double-gloving. |
| Skin and Body Protection | Laboratory coat | A flame-resistant and impervious lab coat is required. Ensure it is fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling outside of a chemical fume hood, if dust or aerosols are generated, or if ventilation is inadequate. A full-face respirator with an organic vapor cartridge is recommended. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound, especially weighing and solution preparation, must occur in a designated area, preferably within a chemical fume hood.
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood. Don all required personal protective equipment as detailed in the table above.
-
Weighing: Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material carefully.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If heating is required, use a controlled heating source such as a heating mantle with a stirrer.
-
Post-Handling: After handling, thoroughly wash hands and any potentially contaminated skin with soap and water.
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and properly labeled container for hazardous solid waste.
-
Liquid Waste: Collect all liquid waste in a sealed, properly labeled container for halogenated organic waste.
-
Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with the chemical should be disposed of as hazardous waste.
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Quantitative Data Summary
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the OELs for related compounds provide a valuable reference for risk assessment.
| Compound | OSHA PEL (8-hour TWA) | NIOSH REL (10-hour TWA) | ACGIH TLV (8-hour TWA) |
| Nitrobenzene | 1 ppm (5 mg/m³)[1][2] | 1 ppm (5 mg/m³)[1][2] | 1 ppm (5 mg/m³)[1] |
| Bromine | 0.1 ppm (0.7 mg/m³)[3] | 0.1 ppm (0.7 mg/m³)[4] | 0.1 ppm (0.7 mg/m³)[4] |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Appearance | Yellow solid |
| Melting Point | 57-65 °C |
| Boiling Point | 257.1 °C at 760 mmHg |
Safe Handling Workflow
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



